molecular formula C38H52N6O7 B13852693 Atazanavir-d5

Atazanavir-d5

Cat. No.: B13852693
M. Wt: 709.9 g/mol
InChI Key: AXRYRYVKAWYZBR-YZACTSSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atazanavir-d5 is a useful research compound. Its molecular formula is C38H52N6O7 and its molecular weight is 709.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H52N6O7

Molecular Weight

709.9 g/mol

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1/i9D,10D,11D,14D,15D

InChI Key

AXRYRYVKAWYZBR-YZACTSSDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H]

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Atazanavir-d5: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir-d5 is the deuterium-labeled analogue of Atazanavir, a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1][2] Deuterated compounds like this compound are valuable tools in pharmacokinetic studies, serving as internal standards for quantitative analysis by mass spectrometry-based methods.[1][3] This technical guide provides a detailed examination of the chemical structure and synthetic pathways of this compound, intended to support research and development in the pharmaceutical sciences.

Chemical Structure

This compound possesses the same core structure as Atazanavir, with five hydrogen atoms replaced by deuterium. Its chemical formula is C38H47D5N6O7, and it has a molecular weight of approximately 709.89 g/mol .[2][4] The deuteration does not alter the fundamental chemical properties but provides a distinct mass signature crucial for its use as an internal standard.

Atazanavir_d5_Structure cluster_backbone This compound Core Structure cluster_substituents N1 N C1 C C2 C(=O) N2 N tert_butyl1 C(CH3)3 C1->tert_butyl1 O1 O methoxy1 OCH3 O1->methoxy1 C3 C C4 C pyridylphenylmethyl CH2-(C6H4)-(2-pyridyl) N2->pyridylphenylmethyl C5 C(-OH) C6 C N3 N benzyl CH2-Ph C6->benzyl C7 C(=O) O2 O C8 C N4 N tert_butyl2 C(CH3)3 C8->tert_butyl2 C9 C(=O) O3 O C10 C methoxy2 OCH3 O3->methoxy2 deuterium D5-phenyl benzyl->deuterium D

Caption: Chemical structure of this compound.

Synthesis of Atazanavir

The synthesis of Atazanavir, and by extension this compound, is a complex, multi-step process. A common and efficient approach is a convergent synthesis that involves the coupling of two key intermediates followed by a highly diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[5] Another established pathway utilizes the ring-opening of a chiral epoxide intermediate.[5] The synthesis of this compound would typically involve the use of a deuterated starting material in one of these synthetic routes.

The following diagram illustrates a generalized workflow for the convergent synthesis of Atazanavir.

Atazanavir_Synthesis cluster_reactants Reactant1 Acylated Benzyl Hydrazine Intermediate Coupling SN2 Coupling Reactant1->Coupling Reactant2 Chloromethyl Ketone Intermediate Reactant2->Coupling Intermediate Amino Ketone Intermediate Coupling->Intermediate Reduction Diastereoselective Reduction (e.g., with LiAl(O-t-Bu)3H) Intermediate->Reduction Atazanavir_Base Atazanavir Base Reduction->Atazanavir_Base Sulfation Sulfation (with H2SO4) Atazanavir_Base->Sulfation Final_Product Atazanavir Sulfate Sulfation->Final_Product

Caption: Convergent synthesis workflow for Atazanavir.

Quantitative Data

The following table summarizes key quantitative data for Atazanavir and its deuterated analogue, this compound, compiled from pharmacokinetic studies.

ParameterAnalyteValueUnitReference
Molecular WeightAtazanavir704.86 g/mol [6]
Molecular WeightThis compound709.89 g/mol [2]
Cmax (boosted with ritonavir)Atazanavir2897 (CV% 46)ng/mL[7]
Cmin (boosted with ritonavir)Atazanavir526 (CV% 57)ng/mL[7]
AUC (boosted with ritonavir)Atazanavir28605 (CV% 46)ng·h/mL[7]
Mass Transition (MRM)Atazanavirm/z 705.3 to m/z 168.0[3]
Mass Transition (MRM)This compoundm/z 710.2 to m/z 168.0[3]

Key Experimental Protocols

The synthesis of Atazanavir involves several critical steps. The following protocols are adapted from established synthetic routes.[5]

Protocol 1: SN2 Coupling of Intermediates

  • The acylated benzyl hydrazine intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2).

  • A non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the solution.

  • The chloromethyl ketone intermediate, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone intermediate.

  • The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Diastereoselective Reduction

  • The amino ketone intermediate is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et2O).

  • The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), is added dropwise to the cooled solution. The choice of this specific reducing agent is crucial for achieving high diastereoselectivity.[5]

  • The reaction is stirred at this low temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated to afford the Atazanavir base.

Protocol 3: Preparation of Atazanavir Sulfate

  • The purified Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).[5]

  • Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.[5]

  • The mixture is stirred for approximately 40 minutes.[5]

  • An anti-solvent, such as n-heptane (498 L), is added to the mixture.[5]

  • To induce crystallization, the solution is seeded with a small amount of Atazanavir Sulfate crystals (e.g., 80 g).[5]

  • The resulting suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to ensure complete precipitation.[5]

  • The solid product is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final Atazanavir Sulfate product.[5]

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated atazanavir, a modification of the HIV-1 protease inhibitor atazanavir. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic and metabolic profile of a drug. This guide will delve into the known effects of deuteration on atazanavir, present available quantitative data, detail relevant experimental protocols for characterization, and visualize key pathways and workflows.

Introduction to Deuterated Atazanavir

Atazanavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] However, it is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, which can lead to a significant first-pass effect and variable patient exposure.[] Deuteration of atazanavir aims to slow down this metabolism by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic reactions.[] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased oral bioavailability, and more consistent systemic exposure.[]

One notable deuterated version of atazanavir is CTP-518.[] The primary goal of developing such a compound is to create an HIV protease inhibitor with the antiviral efficacy of atazanavir but without the need for co-administration with a pharmacokinetic enhancer like ritonavir, which is known to cause adverse effects.[]

Quantitative Physicochemical Data

Direct, comprehensive quantitative data on the physicochemical properties of deuterated atazanavir are not extensively available in peer-reviewed literature. However, the key impact of deuteration lies in its effect on metabolic stability. The following table summarizes the known quantitative data for deuterated atazanavir in comparison to its non-deuterated counterpart.

PropertyAtazanavirDeuterated Atazanavir (CTP-518)Fold ChangeReference
Metabolic Half-Life (in human liver microsomes) -Increased by 51%1.51x[]
Molecular Weight 704.9 g/mol Varies based on deuteration pattern (e.g., Atazanavir-d5: 710.0 g/mol , Atazanavir-d6: 710.9 g/mol )~1.007x - 1.008x[1][3][4]
LogP 4.5Not Reported-[1]
pKa (Strongest Basic) 4.42Not Reported-[5]
Water Solubility (Sulfate Salt) 4-5 mg/mLNot Reported-[1]
Melting Point 205°C to 209°CNot Reported-[6]

Note: The lack of reported data for many physicochemical properties of deuterated atazanavir highlights a research gap. The properties of deuterated compounds are generally expected to be very similar to their hydrogenated counterparts, with the most significant difference being in their metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and comparison of deuterated and non-deuterated atazanavir.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the in vitro half-life of deuterated atazanavir compared to atazanavir.

1. Materials:

  • Deuterated Atazanavir (e.g., CTP-518)

  • Atazanavir (as a control)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

2. Procedure:

  • Prepare stock solutions of deuterated atazanavir and atazanavir in a suitable organic solvent (e.g., DMSO).

  • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (deuterated atazanavir or atazanavir) and the NADPH regenerating system to the HLM suspension. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Compare the t½ of deuterated atazanavir to that of atazanavir to determine the kinetic isotope effect.

Protocol 2: LC-MS/MS Quantification of Atazanavir and Deuterated Atazanavir in Plasma

This protocol describes a method for the simultaneous quantification of atazanavir and its deuterated analog (often used as an internal standard) in plasma samples.

1. Materials:

  • Plasma samples containing atazanavir

  • Deuterated Atazanavir (as internal standard)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of the deuterated atazanavir internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Transitions:

    • Atazanavir: m/z 705.4 -> 168.1

    • Deuterated Atazanavir (e.g., d8): m/z 713.4 -> 168.1

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of atazanavir in the unknown samples.

Protocol 3: Synthesis of Deuterated Atazanavir (Conceptual Outline)

The synthesis of deuterated atazanavir involves incorporating deuterium atoms at specific positions that are known to be sites of metabolism. A general conceptual approach is outlined below, based on known synthetic routes for atazanavir.[7]

1. Key Intermediates:

  • Deuterated version of a key building block, for example, a deuterated tert-leucine derivative or a deuterated hydrazine component.

2. General Synthetic Strategy (via Epoxide Ring-Opening):

  • Preparation of Deuterated Intermediate: Synthesize a key intermediate with deuterium atoms at the desired positions. This could involve using deuterated starting materials or employing specific deuteration reactions.

  • Epoxide Formation: Construct a chiral epoxide intermediate, which is a common precursor in atazanavir synthesis.

  • Ring-Opening: React the chiral epoxide with a hydrazine derivative (potentially deuterated) to open the epoxide ring and form a key diamino alcohol intermediate.

  • Coupling: Couple the resulting diamino alcohol with N-(methoxycarbonyl)-L-tert-leucine (or its deuterated analog) to form the core structure of atazanavir.

  • Final Steps and Purification: Perform any necessary final modifications and purify the deuterated atazanavir product using techniques such as column chromatography and recrystallization.

3. Characterization:

  • Confirm the structure and the location and extent of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Visualizations

Metabolic Pathways of Atazanavir

The primary metabolic pathways for atazanavir involve oxidation, hydrolysis, and N-dealkylation.[8] Deuteration at the sites of oxidation is expected to slow down these metabolic routes.

Atazanavir_Metabolism Atazanavir Atazanavir Mono_oxidation Mono-oxidized Metabolites (M1, M2, M7, M8, M13, M14) Atazanavir->Mono_oxidation CYP3A4/5 Hydrolysis Hydrolysis Metabolites (M3, M4, M19) Atazanavir->Hydrolysis Esterases N_dealkylation N-dealkylation Metabolites (M5, M6a, M6b) Atazanavir->N_dealkylation CYP3A4/5 Di_oxidation Di-oxidized Metabolites (M15, M16, M17, M18) Mono_oxidation->Di_oxidation CYP3A4/5

Caption: Major metabolic pathways of Atazanavir mediated by CYP450 enzymes and esterases.

Experimental Workflow for Characterization of Deuterated Atazanavir

A logical workflow is essential for the comprehensive characterization of a deuterated active pharmaceutical ingredient (API).

Deuterated_Atazanavir_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Deuterated Atazanavir Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Physicochemical_Properties Physicochemical Properties (Solubility, pKa, LogP, Melting Point) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Structural_Elucidation->Metabolic_Stability Physicochemical_Properties->Metabolic_Stability Antiviral_Activity Antiviral Activity Assay Pharmacokinetics Pharmacokinetic Studies (Animal Models) Metabolic_Stability->Pharmacokinetics Antiviral_Activity->Pharmacokinetics

Caption: A typical experimental workflow for the synthesis and characterization of deuterated atazanavir.

Conclusion

The deuteration of atazanavir presents a promising strategy to improve its metabolic profile, potentially leading to a more effective and safer therapeutic agent. While comprehensive physicochemical data for deuterated atazanavir is still emerging, the significant increase in its in vitro metabolic half-life underscores the potential of this approach. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize deuterated atazanavir and other deuterated drug candidates. Further studies are warranted to fully elucidate the physicochemical properties of deuterated atazanavir and to translate its improved in vitro metabolic stability into tangible clinical benefits.

References

Atazanavir-d5 Reference Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Atazanavir-d5 reference standard, a critical tool for the accurate quantification of the antiretroviral drug Atazanavir in various biological matrices. This document outlines the commercial availability of the standard, its physicochemical properties, and detailed experimental protocols for its use. Furthermore, it elucidates the key signaling pathways associated with Atazanavir's mechanism of action.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers of reference standards. While specific lot-to-lot variations may exist, the following table summarizes typical product specifications. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for precise data.

SupplierCatalog Number (Example)FormPurity (Typical)Isotopic Enrichment (Typical)Storage Conditions
LGC Standards TRC-A790052Neat Solid>95% (HPLC)[1]Not specified-20°C[1]
MedchemExpress HY-17367S3Neat SolidNot specifiedNot specifiedPowder: -20°C (3 years)
SynZeal SZ-A009D02Neat SolidNot specifiedNot specifiedSynthesis on demand
ChemicalBook CB21121223Solid95.00%Not specified-20°C Freezer[2]
Simson Pharma Contact for detailsNeat SolidHigh qualityNot specifiedNot specified
Santa Cruz Biotechnology sc-218403Neat SolidNot specifiedNot specifiedRefer to CoA
Axios Research Contact for detailsLabeled Drug SubstanceHigh isotopic and chemical purityCharacterized by mass spectrometry[3]Not specified

Core Applications of this compound

This compound serves as an ideal internal standard for bioanalytical assays due to its similar physicochemical properties to the unlabeled Atazanavir, while being distinguishable by mass spectrometry. Its primary application is in pharmacokinetic and therapeutic drug monitoring studies.

Signaling Pathways of Atazanavir

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[4] Additionally, it is a known inhibitor of the cytochrome P450 isoenzyme CYP3A4 and a substrate and inhibitor of the P-glycoprotein (P-gp) efflux pump.[4]

Atazanavir_Mechanism_of_Action cluster_hiv HIV-1 Infected Cell Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Atazanavir Atazanavir Atazanavir->HIV-1 Protease Inhibition caption Figure 1. Atazanavir Inhibition of HIV-1 Protease.

Figure 1. Atazanavir Inhibition of HIV-1 Protease.

Atazanavir_Drug_Interactions cluster_cyp3a4 Hepatocyte cluster_pgp Intestinal Epithelial Cell / Blood-Brain Barrier Atazanavir Atazanavir CYP3A4 CYP3A4 Atazanavir->CYP3A4 Inhibition Pgp P-glycoprotein Atazanavir->Pgp Inhibition / Substrate Metabolites Metabolites CYP3A4->Metabolites Other CYP3A4 Substrates Other CYP3A4 Substrates Other CYP3A4 Substrates->CYP3A4 Metabolism Efflux Efflux Pgp->Efflux Other P-gp Substrates Other P-gp Substrates Other P-gp Substrates->Pgp caption Figure 2. Atazanavir Interaction with CYP3A4 and P-gp.

Figure 2. Atazanavir Interaction with CYP3A4 and P-gp.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 1 mg) of this compound neat material.

    • Quantitatively transfer the weighed standard to a 1 mL volumetric flask.

    • Dissolve the material in methanol and bring the volume to the mark.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:acetonitrile).

    • The concentration of the working solutions should be appropriate for the expected concentration range of Atazanavir in the samples. A common working concentration for an internal standard is 100 ng/mL.[5]

    • Store the working solutions at 2-8°C.

Quantitative Analysis of Atazanavir in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Atazanavir in human plasma using this compound as an internal standard. Method optimization and validation are required.

LCMS_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge This compound IS This compound IS This compound IS->Protein Precipitation Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis caption Figure 3. Sample Preparation Workflow for LC-MS/MS.

Figure 3. Sample Preparation Workflow for LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (containing 0.1% formic acid)

  • Methanol (containing 0.1% formic acid)

  • Water (containing 0.1% formic acid)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate Atazanavir from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Atazanavir: m/z 705.4 -> 167.1

        • This compound: m/z 710.4 -> 167.1

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Atazanavir to this compound against the concentration of the calibration standards.

    • Determine the concentration of Atazanavir in the unknown samples from the calibration curve.

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease. Atazanavir can be used as a positive control.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)

  • Atazanavir (as a positive control)

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Atazanavir and the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the HIV-1 Protease to each well (except for the no-enzyme control).

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the rate of reaction for each concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

This technical guide provides a foundational understanding of the this compound reference standard and its application in research. For specific applications, further optimization and validation of the described protocols are essential. Always refer to the supplier's documentation for the most accurate and up-to-date information on the reference standard.

References

Atazanavir-d5: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. The focus is on its isotopic purity and chemical stability, crucial parameters for its application as an internal standard in pharmacokinetic studies and other quantitative analytical methods. This document synthesizes available data on the stability of Atazanavir under forced degradation conditions, which serves as a reliable surrogate for understanding the stability profile of its deuterated counterpart. Furthermore, it outlines the established analytical methodologies for assessing isotopic purity and stability.

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its high isotopic purity. This ensures a distinct mass difference from the unlabeled analyte and minimizes signal overlap in mass spectrometric analyses. While specific batch-to-batch data is proprietary and provided on the Certificate of Analysis (CoA) from the supplier, the general requirements for deuterated internal standards are stringent.

1.1. General Purity Specifications

For reliable quantitative analysis, deuterated internal standards should meet high levels of both chemical and isotopic purity[1].

  • Chemical Purity: Typically expected to be >99% to ensure that no impurities interfere with the analytical measurement[1].

  • Isotopic Enrichment: Generally required to be ≥98%, signifying that the vast majority of the molecules contain the desired number of deuterium atoms[1]. The isotopic distribution, which details the percentage of d5, d4, d3, and other isotopologues, is a critical parameter. Lower isotopologues are considered an integral part of the deuterated active pharmaceutical ingredient (API) and are best described by a distribution profile rather than as impurities[2].

1.2. Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the primary technique for determining the isotopic purity and distribution of deuterated compounds[3][4].

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Mass Spectrometric Analysis:

    • The sample is introduced into the mass spectrometer, typically via direct infusion or through a short chromatographic run.

    • Full-scan mass spectra are acquired in positive ion mode.

    • The mass-to-charge ratio (m/z) for the protonated molecule of Atazanavir is approximately 705.3, while for this compound, it is expected to be around 710.3.

  • Data Analysis:

    • The isotopic cluster of the protonated molecule [M+H]+ is analyzed.

    • The observed m/z values for the different isotopologues (d0 to d5) are extracted.

    • The relative abundance of each isotopologue is determined by integrating the corresponding peak areas.

    • The isotopic purity is calculated based on the relative abundance of the d5 species compared to the sum of all isotopologues.

The following diagram illustrates the general workflow for this determination.

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Prepare dilute solution of this compound inject Inject into LC-HRMS system prep->inject acquire Acquire full-scan mass spectra inject->acquire extract Extract isotopic cluster of [M+H]+ acquire->extract integrate Integrate peak areas of isotopologues extract->integrate calculate Calculate isotopic distribution and purity integrate->calculate

Workflow for Isotopic Purity Determination by LC-HRMS.

Stability of this compound

The chemical stability of this compound is a critical factor, as degradation can compromise the accuracy of quantitative assays. While specific stability studies on this compound are not extensively published, forced degradation studies on Atazanavir provide a robust framework for predicting its stability profile. The introduction of deuterium atoms is not expected to alter the primary degradation pathways, although it may have a minor effect on the degradation rates (kinetic isotope effect).

2.1. Summary of Forced Degradation Studies of Atazanavir

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. The table below summarizes the degradation of Atazanavir under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl, 1 hour0.8%[5]
1 M HClStable[6]
2 N HCl, 60°C, 4 hoursSignificant Degradation[7]
Alkaline Hydrolysis 0.1 N NaOH, 1 hour44.61%[5]
1 M NaOH45%[6]
2 N NaOH, 60°C, 30 minsSignificant Degradation[7]
Oxidative Degradation 3% H₂O₂, 1 hour4.96%[5]
30% H₂O₂Degradation Observed[6]
20% H₂O₂, 60°C, 30 minsSignificant Degradation[7]
Thermal Degradation 105°C, 6 hoursSignificant Degradation[7]
40°C30%[6]
Photolytic Degradation Direct SunlightDegradation Observed[5]
Artificial SunlightStable[6]

2.2. Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Atazanavir, which can be adapted for this compound.

2.2.1. Acidic Degradation

  • Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 0.1 N HCl and keep aside for one hour. Neutralize the solution with 0.1 N NaOH and make up the volume with a suitable mobile phase[5].

  • Analysis: Inject the resulting solution into a validated stability-indicating HPLC-UV or LC-MS system to determine the percentage of degradation.

2.2.2. Alkaline Degradation

  • Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 0.1 N NaOH and keep aside for one hour. Neutralize the solution with 0.1 N HCl and make up the volume with a suitable mobile phase[5].

  • Analysis: Analyze the sample using a validated stability-indicating method.

2.2.3. Oxidative Degradation

  • Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 3% w/v hydrogen peroxide and keep aside for two hours. Make up the volume with a suitable mobile phase[5].

  • Analysis: Inject and analyze the sample to quantify the parent drug and any degradation products.

2.2.4. Thermal Degradation

  • Protocol: Place a known quantity of the solid drug substance in a hot air oven at 105°C for 6 hours[7]. After the specified time, allow the sample to cool to room temperature, dissolve in a suitable solvent, and dilute to a known concentration.

  • Analysis: Analyze the sample by a validated chromatographic method.

2.2.5. Photolytic Degradation

  • Protocol: Expose a solution of the drug or the solid drug substance to direct sunlight for a specified period[5].

  • Analysis: Analyze the sample to assess the extent of degradation.

The following diagram illustrates a typical workflow for a forced degradation study.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (e.g., 0.1 N HCl) hplc Stability-Indicating HPLC-UV/LC-MS acid->hplc base Alkaline (e.g., 0.1 N NaOH) base->hplc oxidative Oxidative (e.g., 3% H₂O₂) oxidative->hplc thermal Thermal (e.g., 105°C) thermal->hplc photo Photolytic (e.g., Sunlight) photo->hplc quantify Quantify Parent Drug and Degradation Products hplc->quantify start This compound Sample start->acid start->base start->oxidative start->thermal start->photo

Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the parent drug from its degradation products and accurately quantifying its stability. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

3.1. Typical RP-HPLC Method Parameters

ParameterTypical ConditionsReference
Column C18 (e.g., Hypersil ODS, 250mm x 4.6mm, 5µm)[8]
Mobile Phase Methanol:Tetrabutyl ammonium hydrogen sulphate mixture[8]
Acetonitrile:Buffer (1:1 v/v)[7]
Flow Rate 1.0 ml/min[7][8]
Detection UV at 247 nm or 248 nm[7][8]
Column Temperature 30°C[7]
Retention Time Approximately 3-5 minutes[7][8]

Conclusion

This compound is a critical tool for the accurate quantification of Atazanavir in biological matrices. Its reliability hinges on its isotopic purity and chemical stability. This guide has outlined the methodologies for assessing these critical attributes. While specific data for this compound must be obtained from the supplier's Certificate of Analysis, the extensive data on the forced degradation of Atazanavir provides a strong and reliable indication of the stability of its deuterated analog. Researchers and drug development professionals should employ validated stability-indicating methods and confirm the isotopic purity of each batch of this compound to ensure the integrity of their analytical results.

References

Atazanavir-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document compiles essential analytical data, detailed experimental protocols, and relevant metabolic information to support research and development activities. This compound is primarily utilized as an internal standard for the quantitative analysis of Atazanavir in biological matrices and pharmaceutical formulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative and physical data for this compound.

Identifier Value
Chemical Name This compound
CAS Number 1132747-14-8[2][3]
Molecular Formula C₃₈H₄₇D₅N₆O₇[3]
Molecular Weight 709.9 g/mol [3]
Physical and Chemical Properties Value
Purity >95% (as determined by HPLC)[2]
Appearance White to Off-White Solid[4]
Storage Temperature -20°C[2][4]
Solubility Slightly soluble in Chloroform and Ethanol; Soluble in Methanol[4]

Experimental Protocols

This section details the methodologies for the analysis of Atazanavir utilizing this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Hair

This method is designed for the sensitive quantification of Atazanavir in human hair samples, employing this compound as an internal standard to ensure accuracy and precision.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., BDS, 5.0 μm, 4.6 × 100 mm).[5]

  • Mobile Phase: Isocratic elution with 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate.[5]

  • Flow Rate: 0.8 mL/min.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • Mass Transitions:

    • Atazanavir: MH⁺ m/z 705.3 → m/z 168.0.[5]

    • This compound (Internal Standard): MH⁺ m/z 710.2 → m/z 168.0.[5]

Sample Preparation:

  • Prepare stock solutions of Atazanavir and this compound in 50% Methanol and 100% Methanol, respectively, at a concentration of 1.00 mg/mL.[5]

  • Prepare working solutions by diluting the stock solutions.

  • Extract Atazanavir from hair samples using optimized extraction methods.

  • Inject the processed extracts onto the LC-MS/MS system.

Data Analysis:

  • Generate standard curves by plotting the peak area ratios of Atazanavir to this compound against the concentration of Atazanavir.[5]

  • Apply a weighted linear regression (1/x) for calibration.[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk Drug and Pharmaceutical Dosage Forms

This method is suitable for the determination of Atazanavir sulfate in bulk drug and tablet dosage forms.

Instrumentation:

  • HPLC system with a UV-visible detector.[6]

Chromatographic Conditions:

  • Column: C18 column (e.g., Phenomenex, 250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Methanol and water (900:100 v/v), with pH adjusted to 3.55 using acetic acid.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection Wavelength: 249 nm.[6]

  • Retention Time for Atazanavir Sulfate: Approximately 8.323 min.[6]

Sample Preparation:

  • Prepare a stock solution of Atazanavir sulfate (1000 μg/mL) in the mobile phase.[6]

  • Prepare working standard solutions in the range of 10 to 120 μg/mL.[6]

  • For tablet analysis, weigh and transfer the tablet powder into a volumetric flask, dissolve in diluent, sonicate, and dilute to the desired concentration.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow for Atazanavir quantification and its primary metabolic pathways.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Hair Sample Collection sp2 Extraction of Atazanavir sp1->sp2 sp3 Addition of this compound (IS) sp2->sp3 sp4 Sample Cleanup sp3->sp4 an1 Injection into HPLC sp4->an1 Processed Extract an2 Chromatographic Separation (C18 Column) an1->an2 an3 Electrospray Ionization (ESI+) an2->an3 an4 Mass Spectrometry Detection (MRM) an3->an4 dp1 Peak Integration an4->dp1 Raw Data dp2 Ratio Calculation (ATV/ATV-d5) dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Caption: Workflow for Atazanavir quantification using LC-MS/MS.

Metabolic_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_dealkylation N-Dealkylation Atazanavir Atazanavir Mono_oxidation Mono-oxidized Metabolites (M1, M2, M7, M8, M13, M14) Atazanavir->Mono_oxidation Hydrolysis_metabolites Hydrolysis Metabolites (M3, M4, M19) Atazanavir->Hydrolysis_metabolites N_dealkylation_metabolites N-Dealkylation Metabolites (M5, M6a, M6b) Atazanavir->N_dealkylation_metabolites Di_oxidation Di-oxidized Metabolites (M15, M16, M17, M18) Mono_oxidation->Di_oxidation

Caption: Major metabolic pathways of Atazanavir.[8]

References

The Pivotal Role of Atazanavir-d5 in Advancing Antiretroviral Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Atazanavir, a potent protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for the management of HIV-1 infection. To rigorously evaluate its efficacy, safety, and pharmacokinetic profile, researchers rely on precise and accurate bioanalytical methods. In this context, the stable isotope-labeled analogue, Atazanavir-d5, has emerged as an indispensable tool. This technical guide elucidates the multifaceted role of this compound in antiretroviral research, with a focus on its application in quantitative bioanalysis and metabolic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

The most prominent role of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The structural similarity and near-identical physicochemical properties of this compound to the parent drug, Atazanavir, ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its mass difference of 5 Daltons allows for its distinct detection by the mass spectrometer. This co-analytical behavior is crucial for correcting for variations in sample extraction, matrix effects, and instrument response, thereby enabling highly accurate and precise quantification of Atazanavir in complex biological matrices such as plasma and hair.[2]

Quantitative Data from Validated LC-MS/MS Methods

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the quantification of Atazanavir using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Atazanavir705.3168.0Positive Electrospray (ESI+)
This compound710.2168.0Positive Electrospray (ESI+)

Data sourced from a study on Atazanavir quantification in human hair.[2]

Table 2: Bioanalytical Method Validation Parameters

ParameterMatrixLinearity RangeInter-day Precision (%CV)Inter-day Accuracy (%)
Quantification of Atazanavir Human Hair0.0500 - 20.0 ng/mg1.75 - 6.31-1.33 to 4.00
Quantification of Atazanavir Human Plasma5.0 - 6000 ng/mLNot explicitly statedNot explicitly stated

%CV = Percent Coefficient of Variation. Data for human hair from a specific validated assay.[2] Plasma linearity range from a separate study.

Experimental Protocols: A Detailed Look at Bioanalytical Quantification

The following is a synthesized, detailed methodology for the quantification of Atazanavir in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.

Experimental Protocol: Quantification of Atazanavir in Human Plasma

1. Materials and Reagents:

  • Atazanavir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Atazanavir and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare serial dilutions of Atazanavir in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of this compound (internal standard) in 50% methanol at a suitable concentration.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.

  • Vortex mix the samples for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges under a stream of nitrogen gas for 2 minutes.

  • Elute the analytes with 500 µL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 100 mm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic mobile phase could be 55% acetonitrile and 45% water with 0.15% acetic acid and 4 mM ammonium acetate.[2]

    • Flow Rate: A typical flow rate is 0.8 mL/min.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atazanavir: 705.3 → 168.0

      • This compound: 710.2 → 168.0

5. Data Analysis:

  • Quantify Atazanavir in the unknown samples by calculating the peak area ratio of Atazanavir to this compound and comparing it to the calibration curve generated from the standards.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in research. The following sections provide Graphviz diagrams to illustrate the experimental workflow and the metabolic fate of Atazanavir.

Bioanalytical Workflow for Atazanavir Quantification

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation / LLE / SPE Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio (ATV/ATV-d5) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Atazanavir quantification.

Metabolic Pathways of Atazanavir

Atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] Deuterium-labeled Atazanavir has been instrumental in elucidating these complex biotransformation pathways. The major metabolic routes include monooxygenation, dioxygenation, N-dealkylation, and hydrolysis.[3][4]

metabolic_pathway cluster_major_pathways Major Metabolic Pathways (CYP3A4 mediated) cluster_minor_pathways Minor Metabolic Pathways ATV Atazanavir Monooxygenation Monooxygenated Metabolites ATV->Monooxygenation Oxidation Dioxygenation Dioxygenated Metabolites ATV->Dioxygenation Oxidation N_Dealkylation N-dealkylated Metabolites ATV->N_Dealkylation Hydrolysis Hydrolysis Products ATV->Hydrolysis

Caption: Simplified metabolic pathways of Atazanavir.

The Role of this compound in Pharmacokinetic and Metabolic Research

Beyond its use as an internal standard, this compound serves as a stable isotope tracer in pharmacokinetic and metabolic studies. By administering a dose of this compound and tracking the appearance of its metabolites, researchers can gain a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly valuable for:

  • Metabolite Identification: The known mass shift of the deuterium label helps in the confident identification of drug-related metabolites in complex biological samples.[3][4]

  • Flux Analysis: Stable isotope tracers can be used to study the kinetics of metabolic pathways in vivo.

  • Drug-Drug Interaction Studies: this compound can be used to investigate how co-administered drugs affect the metabolism of Atazanavir.

Conclusion

This compound is a critical tool in the arsenal of researchers working on antiretroviral therapies. Its primary role as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental for clinical trials, therapeutic drug monitoring, and pharmacokinetic studies. Furthermore, its application as a stable isotope tracer provides invaluable insights into the metabolic fate of Atazanavir. The continued use of this compound and similar labeled compounds will undoubtedly contribute to the optimization of existing antiretroviral regimens and the development of new, more effective therapies for HIV-1 infection.

References

The Role of Atazanavir-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Atazanavir-d5 as an internal standard in the quantitative bioanalysis of atazanavir. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate measurement of atazanavir in biological matrices.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Bioanalytical methods are susceptible to variations arising from sample preparation, instrument response, and matrix effects. To correct for these potential errors, an internal standard (IS) is employed. The ideal internal standard is a compound that behaves chemically and physically as identically as possible to the analyte of interest throughout the entire analytical procedure.

A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative mass spectrometry.[1] this compound is a deuterated analog of atazanavir, where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, allowing it to be distinguished from the native atazanavir by the mass spectrometer. However, its chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency, are nearly identical to those of atazanavir.[2] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio effectively normalizes for variations that may occur during the analytical process, leading to highly reliable and reproducible results.[3]

Atazanavir: Primary Mechanism of Action

Atazanavir is an antiretroviral drug classified as a protease inhibitor.[4][5] Its primary therapeutic action is the potent and selective inhibition of the human immunodeficiency virus (HIV)-1 protease.[6][7] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into functional proteins and enzymes necessary for the maturation of the virion.[8] By binding to the active site of the HIV-1 protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4][6]

cluster_hiv HIV-infected Cell cluster_drug Mechanism of Atazanavir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Mature, Infectious Virion Mature, Infectious Virion Virion Assembly->Mature, Infectious Virion Atazanavir Atazanavir Atazanavir->HIV Protease Inhibition

Figure 1: Mechanism of Action of Atazanavir in HIV Replication.

This compound as an Internal Standard: Mechanism of Action

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism is not pharmacological but analytical. It ensures that any loss of analyte during sample processing or fluctuations in instrument response are accounted for, thereby providing a more accurate quantification of the target analyte, atazanavir.

cluster_workflow Analytical Workflow cluster_correction Correction Principle start Biological Sample (e.g., Plasma) add_is Spike with known amount of this compound (IS) start->add_is extraction Sample Preparation (e.g., SPE, LLE, PPT) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis end Quantification analysis->end analyte Atazanavir (Analyte) variation Variability in: - Extraction Recovery - Injection Volume - Ionization Efficiency analyte->variation is This compound (IS) is->variation ratio Ratio (Analyte/IS) correction Ratio remains constant, correcting for variability. ratio->correction

Figure 2: Role of this compound in Correcting for Analytical Variability.

Experimental Protocols

The following sections outline a typical experimental protocol for the quantification of atazanavir in human plasma using this compound as an internal standard, based on validated methods found in the literature.

Materials and Reagents
  • Atazanavir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) reagents

Stock and Working Solutions
  • Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve atazanavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]

  • Working Solutions: Prepare serial dilutions of the atazanavir stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. A typical working solution for the internal standard is prepared by diluting the this compound stock solution to a final concentration of 200 ng/mL.[6]

Sample Preparation

A common and effective method for extracting atazanavir from plasma is solid-phase extraction (SPE).

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound working solution and vortex.[4]

  • Add 100 µL of 0.1% formic acid and vortex.[4]

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.[4]

  • Dry the cartridge under nitrogen gas.[4]

  • Elute atazanavir and this compound from the cartridge with 500 µL of 0.2% formic acid in methanol.[4]

  • The eluate is then ready for injection into the LC-MS/MS system.

start Start: Plasma Sample (50 µL) add_is Add this compound IS (50 µL) start->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid (100 µL) load_sample Load Sample onto SPE Cartridge add_acid->load_sample vortex1->add_acid condition_spe Condition SPE Cartridge (Methanol then Water) condition_spe->load_sample wash_spe Wash Cartridge (5% Methanol in Water) load_sample->wash_spe dry_spe Dry Cartridge (Nitrogen) wash_spe->dry_spe elute Elute with 0.2% Formic Acid in Methanol dry_spe->elute end Inject into LC-MS/MS elute->end

Figure 3: Solid-Phase Extraction (SPE) Workflow for Atazanavir Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of atazanavir.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
HPLC SystemWaters Acquity UPLC or equivalent[4]
ColumnC18 (e.g., 50 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A10 mM Ammonium Acetate with 0.15% Acetic Acid in Water[4][6]
Mobile Phase BAcetonitrile[4][6]
Flow Rate0.3 - 0.8 mL/min[4][6]
Injection Volume2 - 10 µL[6]
Column Temp.35-40 °C[4]
ElutionIsocratic or Gradient[4][6]

Table 2: Mass Spectrometry Parameters

ParameterValueReference
Mass SpectrometerTriple Quadrupole[4][6]
Ionization ModePositive Electrospray Ionization (ESI+)[4][6]
Monitored ReactionMultiple Reaction Monitoring (MRM)[6]
Capillary Voltage3.0 kV[4]
Source Temp.120-150 °C
Desolvation Temp.350-450 °C

Table 3: MRM Transitions for Atazanavir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Atazanavir705.3168.0[6]
This compound710.2168.0[6]

Method Validation and Performance

A robust bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9] The use of this compound is critical in meeting the stringent requirements for accuracy, precision, and stability.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal or known true value.Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 5; acceptable accuracy and precision
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.IS-normalized matrix factor %CV should be ≤ 15%
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration within ±15% of nominal

Table 5: Example Performance Data for a Validated Atazanavir Assay

ParameterAtazanavir PerformanceReference
Calibration Range 5.0 - 6000 ng/mL in human plasma[4]
Intra-day Accuracy 91.3% to 104.4%[4]
Inter-day Accuracy 91.3% to 104.4%[4]
Intra-day Precision (%CV) 0.8% to 7.3%[4]
Inter-day Precision (%CV) 0.8% to 7.3%[4]
Extraction Recovery 97.35% to 101.06%[4]

Conclusion

This compound serves as an indispensable tool in the bioanalysis of atazanavir, functioning as a robust internal standard that significantly enhances the accuracy and reliability of quantitative data. Its mechanism of action is based on the principle of isotope dilution, where its near-identical physicochemical properties to atazanavir allow it to effectively compensate for variability throughout the analytical workflow. By adhering to the detailed experimental protocols and validation guidelines outlined in this guide, researchers can develop and implement highly reliable LC-MS/MS methods for the quantification of atazanavir in various biological matrices, ensuring data integrity for critical drug development and clinical research applications.

References

Solubility Profile of Atazanavir-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Atazanavir-d5, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Due to the limited availability of direct quantitative solubility data for this compound, this document summarizes the available data for Atazanavir and its sulfate salt in various organic solvents. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; therefore, the provided data serves as a strong proxy for the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of Atazanavir and Atazanavir Sulfate in common organic solvents. This data is crucial for the preparation of stock solutions and for various stages of drug development, including formulation and in vitro and in vivo studies.

CompoundSolventSolubility (mg/mL)Notes
AtazanavirEthanol~2[1]
AtazanavirDimethyl Sulfoxide (DMSO)~16[1]
AtazanavirDimethylformamide (DMF)~25[1]
Atazanavir (free base)Not Specified4-5[2]
Atazanavir SulfateDimethyl Sulfoxide (DMSO)≥28.7With gentle warming.[3]
Atazanavir SulfateDimethyl Sulfoxide (DMSO)up to 166It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
This compoundChloroformSlightly Soluble[5][6]
This compoundEthanolSlightly Soluble (Sonication may be required)[5][6]
This compoundMethanolSlightly Soluble[5][6]

It is important to note that Atazanavir Sulfate is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] Its solubility is pH-dependent, with greater solubility in acidic conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology for this experiment.

1. Preparation of Saturated Solution:

  • An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask. It is important to add enough solid to ensure that a saturated solution is in equilibrium with the undissolved solid.[7]

  • The container is then placed in a temperature-controlled environment, typically on an orbital shaker.

  • The mixture is agitated at a constant speed (e.g., 60 rpm) for a sufficient period (often 24-72 hours) to ensure that equilibrium is reached.[9]

2. Phase Separation:

  • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.

  • This is typically accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.[10]

  • A chemically inert filter, such as a 0.22 µm PTFE syringe filter, should be used to prevent absorption of the solute.[9]

3. Quantification of Solute:

  • The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a validated analytical method.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are commonly employed for accurate quantification.[9][10]

  • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.

4. Data Reporting:

  • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Reaching Equilibrium cluster_2 Step 3: Separation cluster_3 Step 4: Analysis cluster_4 Step 5: Final Result A Preparation of Supersaturated Mixture B Equilibration A->B Incubate A_detail1 Add excess solid to solvent A_detail2 Seal container C Phase Separation B->C Separate solid B_detail1 Agitate at constant temperature (24-72h) D Quantification C->D Prepare for analysis C_detail1 Centrifugation C_detail2 Filtration of supernatant E Data Analysis and Reporting D->E Determine concentration D_detail1 Dilute filtrate D_detail2 Analyze by HPLC or UV-Vis E_detail1 Calculate concentration using calibration curve E_detail2 Report solubility (e.g., mg/mL)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Atazanavir-d5: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling conditions for Atazanavir-d5. The information presented is critical for maintaining the integrity, stability, and safety of this compound in a research and development setting. The stability data and experimental protocols are based on studies conducted on Atazanavir sulfate, the non-deuterated form, as specific stability studies on the deuterated analog are not extensively available in public literature. It is a reasonable scientific assumption that the deuterium substitution does not significantly impact the compound's stability under the described stress conditions.

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the isotopic purity of this compound.

ParameterRecommended ConditionRationale
Temperature -20°C in a freezer is the most commonly recommended storage temperature for long-term stability.[1][2][3]Minimizes chemical degradation and preserves the integrity of the compound.
Refrigeration at 2°C to 8°C may be suitable for short-term storage of solutions.[4]
Light Store in the dark or in amber glass vials.[4]Protects the compound from photodegradation.
Atmosphere Store in a well-sealed, airtight container.[4] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]Prevents exposure to moisture and atmospheric contaminants. Minimizes the potential for hydrogen-deuterium exchange.[5]
Container Use well-sealed, airtight containers such as amber glass vials.[4]Prevents evaporation, contamination, and photodegradation.

Handling and Safety Precautions

Due to its nature as a chemical compound, appropriate safety measures should be observed when handling this compound.

PrecautionDetailed Procedure
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and eye/face protection.[6]
Ventilation Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
Spills In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[6]
Disposal Dispose of contents and container to an approved waste disposal plant.[6]
Hygienic Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6]

Stability Profile of Atazanavir

Forced degradation studies on Atazanavir sulfate provide valuable insights into its stability under various stress conditions. These studies are essential for understanding potential degradation pathways and for the development of stability-indicating analytical methods.

Stress ConditionReagents and DurationObservations% Degradation
Acidic Hydrolysis 0.1 M HCl at 80°C for 4 hoursSignificant degradation observed.51.62%[7]
2N HCl, refluxed at 60°C for 30 minutes--
Alkaline Hydrolysis 0.1 N NaOH for 1 hourSusceptible to degradation.44.61%[8]
5N NaOH at 80°C for 2 hoursSusceptible to degradation.[1]-
Oxidative Degradation 20% H₂O₂ for 30 minutes at 60°CSusceptible to degradation.[9]-
3% H₂O₂ for 1 hourSome degradation observed.4.96%[8]
Thermal Degradation Hot air oven at 105°C for 6 hoursStable.[9]-
80°C for 4 hoursStable.[7]No degradation[7]
Photolytic Degradation Exposure to direct sunlightStable.[8]-
Exposure to UV lightStable.[1]-
Neutral Hydrolysis Refluxed in water at 60°C for 6 hoursStable.[9]No degradation[7]

Experimental Protocols

The following section details the methodologies used in the forced degradation studies of Atazanavir, which are crucial for any researcher working on its stability.

Stability-Indicating RP-HPLC Method

A common analytical technique for assessing the stability of Atazanavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions (Example 1): [1]

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6mm), 3.5 µm

  • Mobile Phase: Phosphate buffer (pH 6.5) and Acetonitrile (40:60 v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 250 nm

  • Column Temperature: 30°C

Chromatographic Conditions (Example 2): [7]

  • Column: Phenomenex C₁₈ (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: Methanol and water (900:100 v/v), pH adjusted to 3.55 with acetic acid

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 249 nm

  • Run Time: 10 min

Forced Degradation Study Protocol (General)

The following is a generalized protocol for conducting forced degradation studies on Atazanavir.

  • Preparation of Stock Solution: A standard stock solution of Atazanavir is prepared in a suitable solvent, typically the mobile phase, at a concentration of 1000 µg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated in a water bath (e.g., at 80°C) for a specified period. Samples are withdrawn at different time intervals.[7]

    • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 5N NaOH) and heated. After the specified time, the solution is neutralized.[1]

    • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 20% H₂O₂) and kept at a specific temperature for a set duration.[9]

    • Thermal Degradation: The solid drug is kept in a hot air oven at a high temperature (e.g., 105°C) for several hours.[9]

    • Photolytic Degradation: The drug solution is exposed to UV light or direct sunlight for a defined period.[1][8]

  • Sample Preparation for Analysis: After exposure to the stress condition, the samples are diluted with the mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.[7]

  • Analysis: The stressed samples are injected into the HPLC system, and the resulting chromatograms are analyzed to determine the percentage of degradation and identify any degradation products.[1][7]

Visualized Workflows

The following diagrams illustrate key logical workflows for the proper storage and handling of this compound.

Storage_Workflow cluster_storage Storage Protocol Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store at -20°C in Freezer Log->Store Protect Protect from Light (Amber Vial) Store->Protect Seal Ensure Airtight Seal Protect->Seal

Caption: Recommended storage protocol for this compound.

Handling_Workflow cluster_handling Handling Protocol Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate PPE Wear Appropriate PPE Equilibrate->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Dispose Dispose of Waste Properly Use->Dispose

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Atazanavir in Human Plasma using Atazanavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the sensitive and selective quantification of Atazanavir in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Atazanavir-d5, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Principle

This method involves the extraction of Atazanavir and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer. The quantification is based on the ratio of the peak area of Atazanavir to that of the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Atazanavir quantification.

Materials and Reagents

  • Atazanavir reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Deionized water

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Atazanavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 0.200 µg/mL.[1]

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.[2][3][4]

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 RCF for 5 minutes.[5]

  • Transfer 90 µL of the supernatant to a clean tube containing 70 µL of water.[5]

  • Vortex briefly and transfer to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography
  • Column: Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution may be optimized for better separation.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][7][8]

  • MRM Transitions:

    • Atazanavir: m/z 705.3 → 168.0.[1][7]

    • This compound: m/z 710.2 → 168.0.[1][7]

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Atazanavir5.0 - 6000≥ 0.999

Data is representative and may vary based on instrumentation and specific laboratory conditions.[6]

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5.0< 15< 1580 - 120
Low15< 15< 1585 - 115
Medium500< 15< 1585 - 115
High5000< 15< 1585 - 115

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Acceptance criteria are based on FDA guidelines.[6][9]

Table 3: Recovery
AnalyteLow QC (%)Medium QC (%)High QC (%)
Atazanavir> 80> 80> 80
This compound> 80> 80> 80

Recovery is determined by comparing the analyte response in extracted samples to that of unextracted standards.[9]

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Atazanavir in human plasma. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing, ensuring high-quality data for clinical and research purposes. The simple protein precipitation extraction method allows for high-throughput analysis.[6] This validated assay can be effectively used for therapeutic drug monitoring in HIV-infected patients undergoing Atazanavir-based antiretroviral therapy.[7]

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Atazanavir using Atazanavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Therapeutic Drug Monitoring (TDM) of atazanavir is crucial to ensure optimal drug exposure, which is essential for treatment efficacy and minimizing toxicity.[3][4] This document provides a detailed protocol for the quantification of atazanavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with atazanavir-d5 serving as the internal standard. This compound is the deuterated form of atazanavir and is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, ensuring accurate and precise measurement.[5]

Principle of the Method

The method involves the extraction of atazanavir and the internal standard, this compound, from a biological matrix, typically plasma. The extracted sample is then subjected to reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of atazanavir in the sample is determined by comparing the peak area ratio of atazanavir to this compound against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

Materials and Reagents
  • Atazanavir sulfate (Reference Standard)

  • This compound (Internal Standard)[5]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Ammonium acetate

  • Human plasma (drug-free)

  • Protein precipitation agents (e.g., ice-cold acetonitrile)[6] or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether/ethyl acetate)[7]

Stock and Working Solutions Preparation
  • Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve atazanavir sulfate in methanol.[7]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]

  • Working Solutions: Prepare serial dilutions of the atazanavir stock solution in 50% methanol to create calibration standards and quality control (QC) samples.[7] Prepare a working solution of this compound in the appropriate solvent.

Sample Preparation: Protein Precipitation[6]
  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (e.g., 2.0 µg/mL lopinavir, though this compound is the focus here).[6]

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 3 minutes and shake for 15 minutes.[6]

  • Centrifuge at 16,000 x g for 10 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[6]

  • Reconstitute the residue in 100 µL of 50% methanol in water.[6]

  • Sonicate for 5 minutes and centrifuge at 16,000 x g for 10 minutes.[6]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters for the quantification of atazanavir using this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

ParameterConditionReference
Column Zorbax C-18 (150 x 4.6 mm, 3.5 µm) or equivalent[8]
Mobile Phase A Water with 0.1% acetic acid[9]
Mobile Phase B Acetonitrile with 0.1% acetic acid[9]
Gradient Start with 97% A, decrease to 0% A over 4 minutes[9]
Flow Rate 0.3 - 0.8 mL/min[6][7][10]
Injection Volume 10 µL[6]
Column Temperature Ambient[11]

Table 2: Mass Spectrometry Parameters

ParameterConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)[7][10]
Monitored Transition (MRM)
Atazanavirm/z 705.3 → 168.0[7][10]
This compoundm/z 710.2 → 168.0[7][10]
Collision Energy Optimized for specific instrument
Dwell Time Optimized for specific instrument
Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance CriteriaReference
Linearity (r) ≥ 0.99[7][10]
Range 25 to 10,000 ng/mL (plasma)[8]
0.05 to 20.0 ng/mg (hair)[7][10]
Accuracy (% bias) Within ±15% (±20% at LLOQ)[9]
Precision (%CV) Within ±15% (±20% at LLOQ)[9]
Extraction Recovery >90%[8]
Selectivity No significant interference at the retention times of the analyte and IS[9]

Data Presentation

The following table presents a summary of quantitative data from a validated LC-MS/MS method for atazanavir in human hair, demonstrating the performance of the assay.

Table 4: Summary of Assay Performance for Atazanavir Quantification in Hair

ParameterResultReference
Linear Range 0.0500 - 20.0 ng/mg[7][10]
Correlation Coefficient (r) 0.99[7][10]
Inter-day Accuracy (%) -1.33 to 4.00[7][10][12]
Intra-day Accuracy (%) -1.33 to 4.00[7][10][12]
Inter-day Precision (%CV) 1.75 to 6.31[7][10][12]
Intra-day Precision (%CV) 1.75 to 6.31[7][10][12]
Extraction Efficiency (%) >95[7][10][12]

Visualizations

The following diagram illustrates the general workflow for the therapeutic drug monitoring of atazanavir using this compound as an internal standard.

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Patient Patient Sample (Plasma) Add_IS Add this compound (Internal Standard) Patient->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration & Ratio Calculation MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Atazanavir TDM using LC-MS/MS.

References

Application Notes and Protocols for Atazanavir Analysis Using Atazanavir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Atazanavir in biological matrices for quantitative analysis, utilizing Atazanavir-d5 as an internal standard. The described methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in the treatment of HIV infection.[1][2] Accurate quantification of Atazanavir in biological samples such as plasma, serum, and hair is crucial for ensuring therapeutic efficacy and minimizing toxicity.[1] The use of a stable isotope-labeled internal standard, this compound, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Analytes: Atazanavir (ATV) and this compound (ATV-d5)

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ethyl acetate (EA), Diethyl ether (HPLC grade)

  • Acids and Bases: Trifluoroacetic acid (TFA), Acetic acid, Ammonium acetate, Sodium phosphate, Sodium hydroxide (NaOH)

  • Water: Deionized or Milli-Q water

  • Biological Matrix: Human plasma, serum, or homogenized hair

  • SPE Cartridges (for SPE method): Oasis HLB, Oasis MCX, or equivalent

Stock and Working Solutions Preparation

Proper preparation of stock and working solutions is critical for accurate quantification.

Stock Solutions (1.00 mg/mL):

  • Independently weigh and dissolve Atazanavir and this compound in 100% Methanol to prepare individual stock solutions at a concentration of 1.00 mg/mL.[1]

  • Store stock solutions at 4°C for up to 6 months.[1]

Working Solutions:

  • Atazanavir Working Solutions: Prepare two sets of working solutions for calibration standards (CS) and quality controls (QC) by diluting the Atazanavir stock solution with 50% Methanol.[1]

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% Methanol to a final concentration of 0.200 µg/mL.[1]

Quantitative Data Summary Table:

Solution TypeAnalyteConcentrationDiluentStorage
Stock SolutionAtazanavir1.00 mg/mL100% Methanol4°C
Stock SolutionThis compound1.00 mg/mL100% Methanol4°C
High Working Solution (CS & QC)Atazanavir4.00 µg/mL50% Methanol4°C
Low Working Solution (CS & QC)Atazanavir0.100 µg/mL50% Methanol4°C
IS Working SolutionThis compound0.200 µg/mL50% Methanol4°C
Calibration StandardsAtazanavir0.05 - 20.0 ng/mg (hair) or 0.156 - 10 µg/ml (plasma)Blank Matrix-20°C
Quality Controls (Low, Med, High)AtazanavirVaries based on calibration rangeBlank Matrix-20°C

Sample Preparation Protocols

The following are detailed protocols for the three primary sample preparation techniques.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Protocol:

  • Aliquot 100 µL of the biological sample (plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold Acetonitrile (or Methanol) to precipitate the proteins.[2][5]

  • Vortex the mixture for 3 minutes.[5]

  • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% Methanol in water).[5]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • Pipette 250 µL of the plasma sample into a glass test tube.[6][7]

  • Add the internal standard, this compound.

  • Add a basifying agent, such as 0.2 M sodium phosphate solution (pH adjusted to 9.4 with 1 M NaOH), to deprotonate the Atazanavir.[1]

  • Add 3 mL of an organic solvent mixture, such as MTBE/Ethyl Acetate (1:1, v/v) or diethyl ether.[1][6][7]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS injection.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup, effectively removing matrix interferences.

Protocol:

  • Condition an Oasis MCX or HLB SPE cartridge with 1 mL of Methanol followed by 1 mL of water.[8][9]

  • Load 100 µL of the plasma sample, pre-spiked with this compound internal standard, onto the cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% Methanol in water) to remove polar interferences.

  • Elute the Atazanavir and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., Methanol containing 5% ammonium hydroxide).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis process.

Overall Atazanavir Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Hair) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A high-level overview of the Atazanavir analysis workflow.

Detailed Sample Preparation Methodologies cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Spiked Sample PPT_Solvent Add Acetonitrile Start->PPT_Solvent LLE_Solvent Add Organic Solvent (e.g., MTBE/EA) Start->LLE_Solvent SPE_Load Load onto Conditioned Cartridge Start->SPE_Load PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant End Proceed to Evaporation & Reconstitution PPT_Supernatant->End LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->End SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_Elute->End

Caption: A comparative workflow of the three sample preparation techniques.

References

Application Note: Quantification of Atazanavir in Dried Blood Spots Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in the treatment of HIV infection. Therapeutic drug monitoring (TDM) of Atazanavir is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, simplifying sample collection, transportation, and storage, which is particularly advantageous in resource-limited settings and for pediatric populations.[1][2] This application note provides a detailed protocol for the quantitative analysis of Atazanavir in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Atazanavir-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[3]

Experimental Workflow

The overall experimental workflow for the determination of Atazanavir in dried blood spots is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Sample Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Whole Blood Collection B Spotting onto Filter Paper (e.g., 50 µL) A->B C Drying of Blood Spots (e.g., 4-6 hours at RT) B->C D Punching DBS Disc (e.g., 3-6 mm) C->D Dried Spot Ready for Processing E Addition of Internal Standard (this compound) D->E F Protein Precipitation (e.g., with Acetonitrile) E->F G Vortexing and Centrifugation F->G H Supernatant Transfer and Evaporation G->H I Reconstitution in Mobile Phase H->I J Injection into LC-MS/MS System I->J Sample Ready for Injection K Chromatographic Separation J->K L Mass Spectrometric Detection (MRM) K->L M Peak Integration L->M Raw Data Acquisition N Standard Curve Generation M->N O Quantification of Atazanavir N->O

Figure 1: Workflow for Atazanavir quantification in DBS.

Materials and Reagents

  • Atazanavir sulfate (Reference Standard)

  • This compound (Internal Standard)[3]

  • HPLC-grade acetonitrile and methanol[4]

  • Ammonium acetate[3]

  • Formic acid or acetic acid[3][5]

  • Type 1 water[6]

  • Drug-free human whole blood

  • Filter paper cards (e.g., Whatman 903)

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Atazanavir and this compound in methanol at a concentration of 1 mg/mL.[3][7]

  • Working Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create working solutions for the calibration curve and QC samples.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 200 ng/mL).[4][7]

  • Spiking: Spike drug-free whole blood with the Atazanavir working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[1]

  • DBS Preparation: Spot a fixed volume (e.g., 50 µL) of the spiked whole blood onto the filter paper cards. Allow the spots to dry completely at ambient temperature for at least 4-6 hours. Store the prepared DBS cards in sealed bags with desiccant at -80°C until analysis.[4]

Sample Extraction
  • Punching: Punch a 3 to 6 mm disc from the center of the dried blood spot.[8]

  • Internal Standard Addition: Place the punched disc into a microcentrifuge tube and add the this compound internal standard working solution.[4]

  • Protein Precipitation: Add ice-cold acetonitrile (e.g., 1 mL) to precipitate blood proteins.[4][9]

  • Extraction: Vortex the mixture for approximately 3 minutes, followed by shaking for 15 minutes.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.[4]

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterSuggested Conditions
LC System UPLC/HPLC System
Column Reversed-phase C18 column (e.g., Acquity UPLC HSS, 100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 7.5 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid[4]
Mobile Phase B Acetonitrile/Methanol mixture[4]
Flow Rate 0.3 - 0.6 mL/min[1][4]
Injection Volume 10 µL[4]
Column Temperature Ambient or controlled (e.g., 40°C)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions Atazanavir: 705.3 -> 168.0[3]This compound: 710.2 -> 168.0[3]
Collision Energy & Other MS Parameters Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantitative Results

The concentration of Atazanavir in the DBS samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. A weighted linear regression (e.g., 1/x²) is typically used for the calibration curve.

The following tables summarize typical validation parameters for the quantification of Atazanavir in DBS, compiled from various studies.

Table 1: Calibration Curve and Limits of Detection

ParameterTypical Value
Linearity Range (ng/mL)20 - 20,000[1]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ) (ng/mL)20[1]

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (e.g., 75 ng/mL)≤ 6.7[1]< 1585-115
Medium (e.g., 750 ng/mL)< 5[1]< 1585-115
High (e.g., 7,500 ng/mL)< 5[1]< 1585-115

Note: Specific values for precision and accuracy can vary between laboratories and should be established during method validation according to regulatory guidelines.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Atazanavir in dried blood spots using this compound as an internal standard. The DBS sampling technique, coupled with the specificity and sensitivity of LC-MS/MS, provides a powerful tool for therapeutic drug monitoring of Atazanavir in diverse patient populations. The detailed protocol and performance characteristics presented here can serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology.

References

Application Notes and Protocols: Atazanavir-d5 in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Atazanavir-d5 in the context of Human Immunodeficiency Virus (HIV) drug resistance studies. The accurate quantification of atazanavir in biological matrices is critical for therapeutic drug monitoring (TDM) and for conducting in vitro drug susceptibility assays, both of which are essential in understanding and combating the emergence of drug-resistant HIV strains. This compound, as a deuterated internal standard, is fundamental to achieving the required accuracy and precision in mass spectrometry-based quantification methods.

Introduction: The Role of Atazanavir Quantification in HIV Drug Resistance

Atazanavir is a protease inhibitor (PI) that plays a significant role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions. Inhibition of this enzyme results in the release of immature, non-infectious viral particles.

However, the efficacy of atazanavir can be compromised by the development of drug resistance, which is often associated with specific mutations in the HIV-1 protease gene.[2] Therapeutic drug monitoring and in vitro susceptibility testing are key strategies to mitigate the impact of drug resistance. TDM helps ensure that atazanavir concentrations in patients are maintained within a therapeutic window that is effective against the virus without causing toxicity.[3][4] In vitro susceptibility assays are used to determine the extent to which viral isolates with specific mutations are resistant to atazanavir, typically expressed as a fold-change in the 50% inhibitory concentration (IC50) compared to a wild-type virus.[5]

This compound is an indispensable tool in these studies. As a stable isotope-labeled internal standard, it co-elutes with atazanavir and behaves similarly during sample extraction and ionization in mass spectrometry. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of atazanavir concentrations.

Quantitative Analysis of Atazanavir using this compound by LC-MS/MS

The following protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atazanavir in human plasma, utilizing this compound as an internal standard. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.

Experimental Protocol: LC-MS/MS Quantification of Atazanavir

a) Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

b) Liquid Chromatography Conditions

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient30% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C

c) Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
Atazanavir705.4 -> 168.1 (Quantifier), 705.4 -> 548.3 (Qualifier)
This compound710.4 -> 168.1 (Quantifier)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperature350°C
Gas Flow10 L/min

d) Data Analysis

  • Quantification is based on the ratio of the peak area of atazanavir to the peak area of this compound.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

  • The concentration of atazanavir in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Data Presentation: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%
Matrix EffectMinimal

In Vitro HIV Drug Resistance Studies

In vitro drug susceptibility assays are crucial for determining the phenotypic resistance of HIV-1 isolates to atazanavir. These assays measure the concentration of the drug required to inhibit viral replication by 50% (IC50). The results are often expressed as a fold-change in IC50 relative to a wild-type reference strain.

Experimental Protocol: Phenotypic Drug Susceptibility Assay

a) Cell and Virus Preparation

  • Culture a suitable host cell line (e.g., MT-2, PM-1, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

  • Prepare stocks of wild-type and mutant HIV-1 isolates. The mutant viruses can be clinical isolates from patients or laboratory-generated site-directed mutants.

  • Titer the virus stocks to determine the tissue culture infectious dose 50 (TCID50).

b) Drug Susceptibility Assay

  • Prepare serial dilutions of atazanavir in culture medium.

  • Seed the host cells in a 96-well plate.

  • Add the diluted atazanavir to the cells. Include a "no drug" control.

  • Infect the cells with a standardized amount of either wild-type or mutant virus.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • At the end of the incubation period, measure the extent of viral replication. This can be done by various methods, such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase or beta-galactosidase).

c) Data Analysis

  • Plot the percentage of viral inhibition against the atazanavir concentration.

  • Use a non-linear regression model to calculate the IC50 value for both the wild-type and mutant viruses.

  • Calculate the fold-change in IC50 by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Interpretation of IC50 Fold-Change:

Fold-ChangeInterpretation
< 2.5Susceptible
2.5 - 10Intermediate Resistance
> 10High-level Resistance

Note: These are general interpretation guidelines and may vary depending on the specific assay and clinical context.

Data Presentation: Atazanavir Resistance-Associated Mutations and IC50 Fold-Changes
Protease Mutation(s)Atazanavir IC50 Fold-Change (Approximate)
Wild-Type1.0
I50L2.0 - 8.0
I50L + A71V7.0 - 15.0
M46I1.5 - 3.0
M46L1.5 - 3.0
I84V2.0 - 5.0
N88S8.0 - 12.0
L90M1.0 - 2.5
Multiple PI Mutations>10

Data compiled from multiple sources.[6][7][8][9] The exact fold-change can vary depending on the viral background and the specific assay used.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Atazanavir Action

cluster_hiv HIV-infected Cell HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage Protease HIV Protease Protease->Polyprotein Virion Infectious Virion Mature_Proteins->Virion Assembly Atazanavir Atazanavir Atazanavir->Protease Inhibition

Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.

LC-MS/MS Quantification Workflow

Start Plasma Sample IS_Addition Add this compound (Internal Standard) Start->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Result Atazanavir Concentration Data_Analysis->Result

Caption: Workflow for the quantification of atazanavir in plasma using LC-MS/MS.

In Vitro Drug Susceptibility Assay Workflow

Start Prepare Host Cells & Wild-Type/Mutant Virus Plate_Cells Plate Host Cells (96-well plate) Start->Plate_Cells Add_Drug Add Serial Dilutions of Atazanavir Plate_Cells->Add_Drug Infection Infect Cells with Virus Add_Drug->Infection Incubation Incubate for 5-7 Days Infection->Incubation Replication_Assay Measure Viral Replication (e.g., p24 ELISA) Incubation->Replication_Assay Data_Analysis Calculate IC50 & Fold-Change Replication_Assay->Data_Analysis Result Phenotypic Resistance Profile Data_Analysis->Result

Caption: Workflow for determining the in vitro drug susceptibility of HIV-1 to atazanavir.

References

Application Note: Quantification of Intracellular Atazanavir in Peripheral Blood Mononuclear Cells using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Atazanavir in human peripheral blood mononuclear cells (PBMCs). The accurate measurement of intracellular drug concentrations is crucial for pharmacokinetic studies and for understanding the efficacy of HIV treatment, as PBMCs are a key reservoir for the virus.[1][2] This method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay has been validated for selectivity, accuracy, precision, and linearity, demonstrating its suitability for high-throughput analysis in clinical research settings.[3]

Introduction

Atazanavir is a protease inhibitor widely used in the treatment of HIV infection.[4] Monitoring its concentration within PBMCs, the primary target cells for HIV, provides a more relevant measure of its therapeutic potential than plasma concentrations alone.[2] LC-MS/MS offers superior selectivity and sensitivity for quantifying drug levels in complex biological matrices like cell lysates.[5] This method provides a detailed protocol for the extraction and quantification of Atazanavir from PBMC samples, enabling researchers to investigate intracellular drug penetration and its relationship with treatment outcomes.[6][7]

Experimental

Materials and Reagents
  • Atazanavir reference standard

  • Atazanavir-¹³C₆ or other stable isotope-labeled internal standard (IS)[1]

  • LC-MS grade acetonitrile, methanol, and water[1]

  • Formic acid (99+% pure)[1]

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque or similar density gradient medium for PBMC isolation

  • Control (blank) human PBMCs[3]

Equipment
  • UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)[1]

  • Triple quadrupole mass spectrometer (e.g., Sciex API 6500, Waters Xevo TQ-S)[1]

  • Refrigerated centrifuge

  • Vortex mixer

  • Automated solid-phase extraction (SPE) system (optional)[3]

  • Cell counter (e.g., Coulter counter)[2][6]

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare primary stock solutions of Atazanavir and the internal standard in methanol at a concentration of 2.00 mg/mL.[1]

  • Working Solutions: Prepare working solutions by diluting the primary stocks in methanol to create a series of combined spiking standard solutions.[1]

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into lysed blank PBMC matrix. A typical calibration curve range is from 5 to 2500 fmol per million cells.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate weighing of the reference standard.[1]

Sample Preparation: PBMC Isolation and Lysis
  • PBMC Isolation: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Counting: Wash the isolated cells with ice-cold PBS and count them using a cell counter to normalize the drug concentration to the cell number.[8]

  • Cell Lysis: Lyse the counted PBMCs with 70% methanol to create a lysed cellular matrix. For a blank matrix, use PBMCs from healthy donors not exposed to the drug.[1]

Atazanavir Extraction from PBMCs
  • Aliquoting: Thaw stored PBMC samples at room temperature. Vortex and centrifuge the samples at 13,000 RCF for 5 minutes. Aliquot 20 µL of the cell lysate into microcentrifuge tubes.[1]

  • Internal Standard Addition: Add 20 µL of the internal standard working solution to each sample, except for the blank.[1]

  • Protein Precipitation: Add 50 µL of 0.1% formic acid in acetonitrile to all samples to precipitate proteins.[1]

  • Incubation and Centrifugation: Vortex the samples and incubate at 5°C for 1 hour to enhance precipitation. Centrifuge at 13,000 RCF for 5 minutes.[1]

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Alternatively, an automated solid-phase extraction (SPE) can be employed for sample cleanup.[3]

LC-MS/MS Analysis
  • LC Column: YMC Basic analytical column or equivalent.[3]

  • Mobile Phase A: 7.5 mM ammonium acetate in water, adjusted to pH 4.0 with acetic acid.[5]

  • Mobile Phase B: Acetonitrile.[5][9]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Ionization: Electrospray ionization (ESI) in positive mode.[3]

  • MS Detection: Multiple Reaction Monitoring (MRM).[1]

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
Chromatographic System UHPLC
Column YMC Basic or equivalent C18
Mobile Phase A: 7.5 mM Ammonium Acetate (pH 4.0)B: Acetonitrile
Flow Rate 0.3 - 0.8 mL/min[4][5]
Injection Volume 2 - 10 µL[4][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Atazanavir Transition m/z 705.3 → 168.0[4]
Atazanavir-d5 IS Transition m/z 710.2 → 168.0[4]
Table 2: Method Validation Summary
ParameterResult
Linearity Range 5 - 2500 fmol/10⁶ cells[3]
Lower Limit of Quantitation (LLOQ) 5 fmol/10⁶ cells[3]
Intra-run Precision (%CV) < 9%[3]
Inter-run Precision (%CV) < 9%[3]
Accuracy 94 - 104%[3]
Recovery > 95%[4]

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs pb_mc PBMC Lysate extraction Extraction (Protein Precipitation) pb_mc->extraction is Internal Standard (Atazanavir-¹³C₆) is->extraction standards Calibration Standards lc_ms LC-MS/MS Analysis standards->lc_ms extraction->lc_ms peak_area_ratio Peak Area Ratio (Analyte/IS) lc_ms->peak_area_ratio concentration Intracellular Atazanavir Concentration peak_area_ratio->concentration

Caption: Logical relationship of the quantitative analysis process.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Atazanavir in peripheral blood mononuclear cells. The simple sample preparation and the high selectivity of the mass spectrometric detection allow for the accurate measurement of intracellular drug concentrations, which is essential for pharmacokinetic and pharmacodynamic assessments in HIV research. This method is readily applicable to clinical studies involving a large number of samples.[1]

References

Quantitative Analysis of Atazanavir and Atazanavir-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-MS-001

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Atazanavir and its deuterated internal standard, Atazanavir-d5, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of Atazanavir for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Atazanavir is a protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This application note provides a detailed protocol for the quantification of Atazanavir using its stable isotope-labeled internal standard, this compound, which ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Atazanavir reference standard

  • This compound internal standard (IS)[1]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Atazanavir in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare a series of working standard solutions of Atazanavir by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Plasma Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working internal standard solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.

Alternatively, for higher sensitivity and cleaner samples, a solid-phase extraction (SPE) protocol can be employed.[2]

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions and Parameters: The following table summarizes the optimized MRM transitions and compound-specific parameters for Atazanavir and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Atazanavir 705.3168.07087
This compound 710.2168.07087

Note: The parameters for this compound are assumed to be the same as for Atazanavir, which is a common and generally accepted practice.

Results and Discussion

The described method provides excellent sensitivity and specificity for the quantification of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively corrects for any variability during sample preparation and analysis, leading to high precision and accuracy.

The fragmentation of Atazanavir (precursor ion m/z 705.3) to the product ion m/z 168.0 is a characteristic and robust transition suitable for quantification.[1][3] The deuterated internal standard, this compound, with a precursor ion of m/z 710.2, fragments to the same product ion, allowing for reliable internal standardization.[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantify Quantification (Peak Area Ratios) ms->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Atazanavir.

mrm_transitions cluster_atazanavir Atazanavir cluster_atazanavir_d5 This compound (Internal Standard) ATV_precursor Precursor Ion [M+H]+ = 705.3 m/z ATV_product Product Ion 168.0 m/z ATV_precursor->ATV_product Collision-Induced Dissociation (CID) ATVd5_precursor Precursor Ion [M+H]+ = 710.2 m/z ATVd5_product Product Ion 168.0 m/z ATVd5_precursor->ATVd5_product Collision-Induced Dissociation (CID)

Caption: MRM transitions for Atazanavir and its internal standard.

Conclusion

The LC-MS/MS method described in this application note is highly suitable for the quantitative determination of Atazanavir in human plasma. The protocol is straightforward, offering the necessary sensitivity, specificity, accuracy, and precision for demanding research and clinical applications. The provided experimental details can be adapted to various triple quadrupole mass spectrometry platforms.

References

Development of a Bioanalytical Method for Atazanavir Quantification Using Atazanavir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive guide for the quantitative analysis of Atazanavir in biological matrices, primarily human plasma, utilizing its deuterated stable isotope, Atazanavir-d5, as an internal standard (IS). The described method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Atazanavir is an azapeptide protease inhibitor approved for the treatment of Human Immunodeficiency Virus (HIV)-1 infection.[1][2] Therapeutic drug monitoring of Atazanavir is crucial to ensure optimal drug exposure, minimizing the risk of virologic failure and drug-related toxicities. This application note details a robust and validated bioanalytical method for the accurate quantification of Atazanavir in plasma, following the guidelines for bioanalytical method validation. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[3]

Experimental

Materials and Reagents
  • Analytes: Atazanavir sulfate reference standard and this compound internal standard were procured from commercial suppliers like U.S. Pharmacopeia (USP) and Toronto Research Chemicals, Inc. (TRC).[1]

  • Solvents: HPLC or analytical grade acetonitrile, methanol, methyl tert-butyl ether (MTBE), and ethyl acetate were used.[1]

  • Reagents: Acetic acid, ammonium acetate, sodium phosphate, and trifluoroacetic acid (TFA) of analytical grade were utilized.[1]

  • Biological Matrix: Drug-free human plasma was obtained from healthy volunteers.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is required. A reversed-phase C18 column is used for chromatographic separation.[1][4]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Independent stock solutions of Atazanavir (1.00 mg/mL) for standard curve (SC) and quality control (QC) samples were prepared in 50% methanol.[1] A stock solution of this compound (1.00 mg/mL) was prepared in 100% methanol.[1]

  • Working Solutions: Working solutions for SC and QC samples were prepared by diluting the stock solutions with 50% methanol to achieve a range of concentrations.[1] A working solution of the internal standard was also prepared by diluting the stock solution.[1]

  • Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking appropriate amounts of the Atazanavir working solutions into drug-free human plasma.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol describes a common and effective method for extracting Atazanavir from human plasma.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound (IS) plasma->add_is add_buffer 3. Add 0.2 M Sodium Phosphate (pH 9.4) add_is->add_buffer add_solvent 4. Add 3 mL MTBE/Ethyl Acetate (1:1, v/v) add_buffer->add_solvent vortex 5. Vortex Mix add_solvent->vortex centrifuge 6. Centrifuge (3000 rpm, 10 min) vortex->centrifuge freeze 7. Freeze Aqueous Layer centrifuge->freeze transfer 8. Transfer Organic Layer freeze->transfer evaporate 9. Evaporate to Dryness (N2 gas) transfer->evaporate reconstitute 10. Reconstitute in 200 µL 50% Acetonitrile evaporate->reconstitute inject 11. Inject 2 µL into LC-MS/MS reconstitute->inject G cluster_lcms LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column Column: BDS C18 (5 µm, 4.6 x 100 mm) mobile_phase Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate lc_column->mobile_phase flow_rate Flow Rate: 0.8 mL/min (Isocratic) mobile_phase->flow_rate injection_vol Injection Volume: 2 µL flow_rate->injection_vol ionization Ionization: Positive Electrospray (ESI+) injection_vol->ionization mode Detection Mode: Multiple Reaction Monitoring (MRM) ionization->mode transitions MRM Transitions: Atazanavir: m/z 705.3 -> 168.0 This compound: m/z 710.2 -> 168.0 mode->transitions

References

Troubleshooting & Optimization

matrix effects in Atazanavir quantification with deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Atazanavir using a deuterated internal standard with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Atazanavir quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Atazanavir, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, hair).[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] Both phenomena can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of Atazanavir quantification, endogenous substances like salts, lipids, and metabolites, or exogenous substances can interfere with the ionization process, leading to erroneous results.[3]

Q2: How does a deuterated internal standard (IS) like Atazanavir-d5 or -d6 help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as deuterated Atazanavir, is the preferred choice for compensating for matrix effects.[4] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be normalized, thus improving the accuracy and reproducibility of the quantification.[4][5]

Q3: What are the common causes of matrix effects in LC-MS/MS analysis of Atazanavir?

A3: The primary causes of matrix effects are co-eluting endogenous and exogenous components from the biological sample.[3] For Atazanavir analysis in matrices like plasma or hair, common interfering substances include phospholipids, salts, proteins, and other metabolites.[3][4] The use of certain sample preparation techniques, such as protein precipitation, can be less effective at removing these interferences compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q4: How can I assess the presence and extent of matrix effects in my Atazanavir assay?

A4: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of Atazanavir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of Atazanavir indicates the presence of ion suppression or enhancement, respectively.[1][7]

  • Quantitative Assessment (Post-Extraction Spike): The response of Atazanavir in a blank matrix extract that has been spiked with the analyte after extraction is compared to the response of Atazanavir in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[8][9] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of Atazanavir peak areas between samples. Significant and variable matrix effects between different lots of biological matrix.1. Optimize Sample Preparation: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering compounds.[6][10] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Atazanavir from the regions where matrix components elute. 3. Verify Internal Standard Performance: Ensure the deuterated internal standard is added early in the sample preparation process and that its response is consistent across samples.
Low Atazanavir signal intensity (Ion Suppression). Co-elution of phospholipids or other endogenous components that compete for ionization.1. Adjust Chromatography: Use a shallower gradient or a different column chemistry to improve separation from interfering peaks. 2. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[11] 3. Change Ionization Source: If available, switching from ESI to APCI may reduce susceptibility to ion suppression.[5]
Inconsistent Internal Standard (IS) Response. The IS may not be perfectly co-eluting with the analyte, or it may be affected by matrix components differently.1. Re-evaluate Chromatography: Ensure the chromatographic peak shapes and retention times for Atazanavir and the deuterated IS are nearly identical. 2. Check for Crosstalk: Verify that there is no interference between the MRM transitions of the analyte and the IS.[4] 3. Assess Matrix Effect on IS: Evaluate the matrix factor for the internal standard in addition to the analyte. The IS-normalized matrix factor should be close to 1.[5]
High variability in quality control (QC) samples. Inconsistent sample cleanup or significant lot-to-lot variability in the biological matrix.1. Standardize Sample Preparation: Ensure the extraction protocol is followed precisely for all samples. Automated extraction can improve consistency.[12] 2. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust.[9]

Quantitative Data Summary

The following tables summarize quantitative data from published methods for Atazanavir quantification, highlighting key performance characteristics.

Table 1: Method Validation Parameters for Atazanavir in Human Plasma
ParameterConcentration Range (ng/mL)Accuracy (%)Precision (%CV)Extraction Recovery (%)Reference
Method 1 5.0 - 600095.67 - 105.332.19 - 6.3497.35 - 101.06[8]
Method 2 1.00 - 100099 - 102< 4Not Reported[12]
Method 3 50.0 - 10000Not ReportedNot ReportedNot Reported[13]
Table 2: Method Validation Parameters for Atazanavir in Other Matrices
MatrixConcentration RangeAccuracy (%)Precision (%CV)Extraction Efficiency (%)Reference
Human Hair 0.050 - 20.0 ng/mg-1.33 to 4.001.75 - 6.31> 95[4]
Human Mononuclear Cells 0.020 - 10.0 fmol/µLNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Atazanavir and other protease inhibitors.[8]

  • Sample Pre-treatment: To 50 µL of human plasma, add the deuterated internal standard (Atazanavir-d6).

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Waters Acquity UPLC C18) sequentially with methanol and an equilibration buffer (e.g., 10 mM ammonium formate, pH 4.0).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove unbound interferences.

  • Elution: Elute Atazanavir and the internal standard from the cartridge using an appropriate elution solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis Conditions

The following are typical LC-MS/MS parameters for the analysis of Atazanavir.[4][8]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.15% acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.

    • Flow Rate: 0.6 - 0.8 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atazanavir: m/z 705.3 → 168.0[4]

      • This compound: m/z 710.2 → 168.0[4]

Visualizations

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent Results or Poor Sensitivity Observed Assess Perform Quantitative Matrix Factor (MF) Test Problem->Assess Suspect Matrix Effect Decision Is MF within acceptable limits (e.g., 0.85-1.15)? Assess->Decision Optimize_SP 1. Optimize Sample Prep (e.g., SPE, LLE) Decision->Optimize_SP No Validate Proceed with Method Validation Decision->Validate Yes Optimize_LC 2. Optimize Chromatography (Improve Separation) Optimize_SP->Optimize_LC Reassess Re-assess Matrix Factor Optimize_SP->Reassess Implement Strategy Dilute 3. Dilute Sample Extract Optimize_LC->Dilute Optimize_LC->Reassess Implement Strategy Dilute->Reassess Reassess->Decision Check Improvement AnalysisWorkflow Sample 1. Collect Biological Sample (e.g., Plasma) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Extract 3. Sample Preparation (e.g., Solid-Phase Extraction) Spike->Extract Analyze 4. LC-MS/MS Analysis (ESI+, MRM Mode) Extract->Analyze Quantify 5. Data Processing (Peak Area Ratio: Analyte/IS) Analyze->Quantify Result 6. Report Concentration Quantify->Result

References

Technical Support Center: Atazanavir-d5 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Atazanavir-d5 in LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In bioanalytical studies, where accurate measurement of drug concentrations is critical, unaddressed ion suppression can lead to erroneous pharmacokinetic and toxicological data.

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: The primary causes of ion suppression are matrix effects, which arise from endogenous components in biological samples like plasma, serum, or hair.[5][6] These components include salts, proteins, lipids, and peptides that can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[5][7] Other potential causes include mobile phase additives, plasticizers from lab consumables, and high concentrations of the analyte itself.[8]

Q3: How can I detect ion suppression in my this compound assay?

A3: A common method to detect and visualize ion suppression is the post-column infusion experiment.[3][9] In this technique, a constant flow of this compound solution is infused into the mobile phase after the analytical column. A blank matrix sample (e.g., plasma from a drug-free subject) is then injected.[3] Any dip in the constant baseline signal for this compound indicates a region of ion suppression caused by eluting matrix components.[4]

Q4: Can the use of a deuterated internal standard like this compound completely eliminate the problem of ion suppression?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best way to compensate for ion suppression, it may not completely eliminate the problem.[6][7] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[6] This allows for an accurate ratio of analyte to internal standard, leading to reliable quantification.[6] However, if the suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where the sensitivity of the assay is compromised.[7][10] Therefore, it is always best to minimize the root causes of ion suppression.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS/MS analysis of this compound.

Issue 1: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression. The following troubleshooting workflow can help you identify and resolve the issue.

IonSuppression_Troubleshooting start Low/Inconsistent Signal for This compound check_is Verify Internal Standard (this compound) Response start->check_is is_ok IS Response is Stable and Acceptable check_is->is_ok is_low IS Response is Also Low or Variable check_is->is_low chromatography Optimize Chromatography is_ok->chromatography Indicates potential issue with analyte-specific suppression sample_prep Optimize Sample Preparation is_low->sample_prep Indicates a general matrix effect spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt gradient Modify Gradient Profile chromatography->gradient column Use a Different Column Chemistry chromatography->column flow_rate Adjust Flow Rate chromatography->flow_rate spe->chromatography lle->chromatography ppt->chromatography ms_source Optimize MS Source Conditions gradient->ms_source column->ms_source flow_rate->ms_source end Signal Restored ms_source->end

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor peak shape or peak splitting for this compound.

While often a chromatographic issue, severe matrix effects can also contribute to distorted peak shapes.

  • Check for Column Overload: Dilute the sample and reinject. If the peak shape improves, the column may be overloaded.

  • Evaluate Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. A strong sample solvent can cause peak distortion.

  • Clean the System: Contamination in the injector, tubing, or guard column can lead to peak splitting. Perform a system flush with a strong solvent.

  • Optimize Chromatography: Re-evaluate the mobile phase composition and gradient to ensure optimal separation and peak focusing.

Issue 3: High variability in results between different sample lots.

This suggests that the degree of ion suppression is varying from one sample to another, a common issue in bioanalysis.[10]

  • Improve Sample Cleanup: This is the most effective way to reduce variability. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[7][11]

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to account for matrix effects.[6]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression.[8][12]

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the degree of ion suppression and analyte recovery. The following table summarizes findings from a comparative study on different extraction techniques for Atazanavir.

Extraction TechniqueMean Relative Recovery (%)Absolute Matrix Effect (%)Observation on Ion Suppression
Protein Precipitation (PPT) Not ReportedNot ReportedSevere ion suppression observed.
Liquid-Liquid Extraction (LLE) Not ReportedNot ReportedLesser ion suppression compared to PPT.
Solid-Phase Extraction (SPE) 84.993.2Ion suppression was effectively circumvented.
Data sourced from a study on Atazanavir in human plasma.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Detection

This protocol helps to identify the regions in your chromatogram where ion suppression occurs.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup pump LC Pump injector Inject Blank Matrix Extract pump->injector column Analytical Column injector->column tee T-connector column->tee syringe_pump Syringe Pump with This compound Solution syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental workflow for post-column infusion.

Methodology:

  • Prepare Infusion Solution: Create a standard solution of this compound in a suitable solvent (e.g., 50% methanol) at a concentration that provides a stable and robust signal (e.g., 200 ng/mL).

  • Set up the System:

    • Connect the output of the analytical column to one inlet of a T-connector.

    • Connect a syringe pump containing the infusion solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Equilibrate: Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min). Monitor the this compound signal until a stable baseline is achieved.

  • Inject Blank Matrix: Inject a blank, extracted sample from the same matrix as your study samples (e.g., extracted drug-free plasma).

  • Analyze Data: Monitor the baseline of the this compound signal throughout the chromatographic run. A negative deviation (dip) in the baseline indicates a region of ion suppression.

Protocol 2: Recommended LC-MS/MS Method for Atazanavir and this compound

This protocol is a starting point for developing a robust analytical method, based on a validated assay for Atazanavir in human hair.[13]

Sample Preparation (Solid-Phase Extraction - General Protocol):

  • Conditioning: Condition an SPE cartridge (e.g., LiChrosep Sequence) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering components.

  • Elution: Elute Atazanavir and this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Condition
LC Column BDS C-18 (5 µm, 4.6 x 100 mm) or equivalent
Mobile Phase 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Atazanavir) m/z 705.3 → m/z 168.0
MRM Transition (this compound) m/z 710.2 → m/z 168.0
Parameters adapted from a validated method.[13]

By implementing these strategies and protocols, researchers can effectively minimize ion suppression and ensure the development of robust, reliable, and accurate LC-MS/MS methods for the quantification of this compound.

References

potential for isotopic exchange of Atazanavir-d5 in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the potential for isotopic exchange of Atazanavir-d5 when utilized in acidic mobile phases during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated form of Atazanavir, a protease inhibitor used in HIV treatment.[1] It is commonly used as an internal standard in quantitative analysis by methods like LC-MS.[1] The five deuterium atoms are located on the terminal phenyl ring, replacing hydrogen atoms. This placement is critical for its isotopic stability, as aromatic carbon-deuterium (C-D) bonds are significantly more stable and less prone to exchange than hydrogens attached to heteroatoms (like oxygen or nitrogen).[2][3]

Q2: What is isotopic back-exchange, and why is it a concern for my experiments?

A2: Isotopic back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or mobile phase.[4] For researchers using this compound as an internal standard, back-exchange is a significant concern because it would convert the d5-labeled standard into d4, d3, etc., or even the unlabeled (d0) drug. This conversion alters the measured signal intensity of the standard, compromising the accuracy and reliability of the quantitative results.[3][5]

Q3: Is this compound susceptible to isotopic exchange in typical acidic mobile phases for LC-MS?

A3: Under typical reversed-phase LC-MS conditions, this compound is generally stable, and significant isotopic exchange is not expected. The C-D bonds on the aromatic ring are not considered "labile" or "exchangeable" protons.[6][7] While acid can catalyze hydrogen-deuterium exchange, the conditions required to exchange hydrogens on an aromatic ring are typically harsh (e.g., strong acids, high temperatures) and far exceed those of a standard analytical mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[8] Studies on Atazanavir's chemical stability (not specifically isotopic) have used mobile phases with a pH of 3.55 without noting degradation, suggesting the molecule is stable in mildly acidic environments.[9]

Q4: What experimental conditions could potentially increase the risk of back-exchange?

A4: While unlikely during a standard analysis, certain conditions could elevate the risk of back-exchange:

  • Extreme pH: Using very strong acids or exposing the compound to highly acidic conditions for prolonged periods.

  • Elevated Temperatures: Running experiments at high temperatures can provide the energy needed to facilitate the exchange reaction.[10]

  • Prolonged Storage in Protic Solvents: Storing stock solutions or samples in aqueous/protic mobile phases for extended durations before analysis could slowly increase the amount of exchange.

Q5: How can I experimentally verify the isotopic stability of this compound in my specific mobile phase?

A5: You can perform a simple experiment to confirm its stability. Prepare a solution of this compound in your acidic mobile phase. Analyze a portion of this solution immediately using LC-MS to establish a baseline. Then, incubate the remaining solution at your typical experimental temperature for an extended period (e.g., 24-48 hours) and re-analyze it. Comparing the initial and final chromatograms for any new peaks corresponding to d4, d3, etc., or a decrease in the d5 peak area, will indicate if any significant exchange has occurred.

Troubleshooting Guide

This guide addresses common issues that may be misinterpreted as isotopic exchange.

Issue 1: I am observing a signal for Atazanavir-d4 (or lower isotopologues) in my analysis.

This could be due to several factors. The following workflow can help diagnose the root cause.

Caption: Troubleshooting workflow for identifying the source of lower mass isotopologues.

Issue 2: The retention time of this compound is slightly different from unlabeled Atazanavir.

This is a common observation and is not an indicator of isotopic exchange.

  • Possible Cause: This phenomenon is known as the "chromatographic isotope effect."[11][12] Deuterium is slightly more electron-donating than hydrogen, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute marginally earlier than their non-deuterated counterparts.[5]

  • Solution: This is an expected behavior. Ensure that the integration windows in your chromatography data system are set appropriately to capture the peaks for both the analyte (unlabeled Atazanavir) and the internal standard (this compound) accurately.

Data and Protocols

Quantitative Data Summary

The stability of deuterated standards is typically evaluated by monitoring their isotopic purity over time under specific conditions.

ParameterConditionExpected OutcomeRationale
Mobile Phase pH 2.5 - 4.0 (e.g., with Formic or Acetic Acid)>99% isotopic purity retainedAromatic C-D bonds are stable in mildly acidic conditions typical for LC-MS.[6][7]
Temperature Ambient (20-25°C)>99% isotopic purity retainedInsufficient thermal energy to overcome the activation barrier for C-D bond cleavage.
Analysis Time < 30 minutes>99% isotopic purity retainedShort exposure time minimizes the opportunity for any potential slow exchange reactions.
Sample Storage 24 hours in Mobile Phase at 4°C>99% isotopic purity retainedLow temperature significantly slows down potential exchange reactions.[4]

Table 1. Expected stability of this compound under typical analytical conditions.

Experimental Protocol

Protocol: Verification of this compound Isotopic Stability in an Acidic Mobile Phase

  • Preparation of Stability Check Solution:

    • Prepare a solution of this compound in your intended acidic mobile phase at a concentration typical for your analytical runs (e.g., 100 ng/mL).

  • Initial Analysis (T=0):

    • Immediately after preparation, inject the solution onto your LC-MS system.

    • Acquire data, focusing on the mass-to-charge ratios (m/z) for this compound and potential back-exchange products (d4, d3, etc.).

    • Record the peak area for the this compound signal. This serves as your baseline.

  • Incubation:

    • Store the remaining stability check solution in a sealed vial under the conditions you wish to test (e.g., room temperature, refrigerated at 4°C).

  • Follow-up Analysis (T=X hours):

    • After a predetermined incubation period (e.g., 12, 24, or 48 hours), re-inject the stored solution onto the LC-MS system using the same method.

    • Record the peak area for the this compound signal and any signals corresponding to lower isotopologues.

  • Data Evaluation:

    • Compare Peak Areas: Calculate the percentage change in the this compound peak area between T=0 and T=X.

    • Monitor for New Peaks: Look for the appearance or growth of peaks corresponding to Atazanavir-d4 or other back-exchange products.

Caption: Logical relationship between experimental conditions and the risk of isotopic exchange.

References

optimizing mass spectrometry parameters for Atazanavir-d5 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of Atazanavir-d5. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound detection in positive electrospray ionization (ESI) mode?

A1: For this compound, the recommended multiple reaction monitoring (MRM) transition is MH+ m/z 710.2 → m/z 168.0.[1][2] The non-deuterated Atazanavir is monitored using the transition MH+ m/z 705.3 → m/z 168.0.[1][2]

Q2: I am observing a poor signal for this compound. What are the potential causes and solutions?

A2: Poor signal intensity can stem from several factors.[3] First, ensure your sample concentration is adequate, as overly dilute samples may not produce a strong signal.[3] Second, verify the ionization efficiency of your ESI source; regular tuning and calibration are crucial for optimal performance.[3] Additionally, confirm that the mass spectrometer parameters, such as capillary voltage, nebulizer pressure, and gas flows, are optimized for this compound.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[1] Effective sample clean-up and extraction are the primary strategies to mitigate these effects.[1] Techniques like solid-phase extraction (SPE) have been shown to be effective in reducing matrix interference for Atazanavir analysis.[4] A comparative study of protein precipitation, liquid-liquid extraction, and SPE demonstrated that SPE was most effective at circumventing severe ion suppression.[4]

Q4: What are typical liquid chromatography (LC) conditions for the separation of Atazanavir?

A4: A common approach involves reversed-phase chromatography. For example, a C18 column can be used with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with a modifier (such as acetic acid, formic acid, or ammonium acetate) to ensure good peak shape and retention.[1][5][6] The specific gradient and flow rate will depend on the column dimensions and the desired run time.

Troubleshooting Guides

Issue 1: No Peak Detected for this compound

Possible Causes and Solutions:

  • Incorrect MRM Transition: Double-check that the mass spectrometer is set to monitor the correct precursor and product ions for this compound (m/z 710.2 → 168.0).

  • LC Pump or Autosampler Malfunction: Ensure the LC system is delivering the mobile phase correctly and that the autosampler is injecting the sample. A complete loss of signal can sometimes indicate a hardware issue with the LC.

  • ESI Source Not Spraying: Visually inspect the ESI needle to confirm a stable spray. Issues with the nitrogen supply, clogged needle, or incorrect voltages can prevent proper ionization.

  • Sample Preparation Error: Verify that the internal standard (this compound) was correctly added to the samples. Prepare a fresh, simple standard solution to inject directly and confirm instrument functionality.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

  • Contaminated Mobile Phase or LC System: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.

  • Matrix Interference: As mentioned in the FAQs, enhance your sample preparation method. If using protein precipitation, consider switching to a more robust technique like SPE to remove more interfering components from the matrix.[4]

  • Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one of the same type.

  • Incompatible Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion upon injection.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Atazanavir. Adjusting the pH with a suitable buffer (e.g., ammonium formate) can improve peak symmetry.[6]

Experimental Protocols & Data

Optimized Mass Spectrometry Parameters

The following table summarizes typical mass spectrometer parameters for the detection of Atazanavir and its deuterated internal standard. These parameters should be used as a starting point and may require further optimization based on the specific instrument.

ParameterAtazanavirThis compound
Precursor Ion (m/z) 705.3710.2
Product Ion (m/z) 168.0168.0
Ionization Mode Positive ESIPositive ESI

Reference:[1][2]

Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is a generalized example based on common practices for extracting Atazanavir from plasma.

  • Conditioning: Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add the this compound internal standard. Vortex and load the entire sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Atazanavir and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep esi Electrospray Ionization (ESI) chrom_sep->esi ms_detection MS/MS Detection (MRM) esi->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Atazanavir calibration_curve->quantification

Caption: A typical experimental workflow for the quantification of Atazanavir using this compound as an internal standard.

troubleshooting_logic start Poor or No Signal for this compound check_ms Check MS Parameters (MRM, Tuning) start->check_ms ms_ok Parameters Correct check_ms->ms_ok Yes instrument_issue Instrumental Problem check_ms->instrument_issue No check_lc Check LC System (Pumps, Autosampler) lc_ok LC Functioning check_lc->lc_ok Yes check_lc->instrument_issue No check_source Inspect ESI Source source_ok Stable Spray check_source->source_ok Yes check_source->instrument_issue No check_sample Analyze Control Standard sample_issue Issue is Sample-Related (e.g., Matrix Effects) check_sample->sample_issue Signal OK check_sample->instrument_issue No Signal ms_ok->check_lc lc_ok->check_source source_ok->check_sample

Caption: A logical troubleshooting workflow for diagnosing poor or no signal for this compound.

References

Technical Support Center: Chromatographic Separation of Atazanavir and Atazanavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Atazanavir and its deuterated internal standard, Atazanavir-d5. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Atazanavir and this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the analytes.Dilute the sample and re-inject.
Secondary Interactions: Silanol interactions with the basic Atazanavir molecule.Add a competitor base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a base-deactivated column. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Atazanavir.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.Wash the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution Between Atazanavir and Other Peaks Inadequate Mobile Phase Composition: The organic/aqueous ratio may not be optimal for separation.Adjust the mobile phase composition. A lower percentage of organic solvent will generally increase retention and may improve resolution. Consider switching from isocratic to a gradient elution.
Inappropriate Column Chemistry: The selected column may not provide sufficient selectivity.Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) or columns with different particle sizes for higher efficiency.
Low Signal Intensity / Poor Sensitivity Ion Suppression/Enhancement (Matrix Effect): Co-eluting matrix components are affecting the ionization of the analytes in the mass spectrometer source.[1]Improve sample preparation to remove interfering matrix components.[1] This can be achieved through more effective protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1][2] Diluting the sample can also mitigate matrix effects.
Suboptimal Mass Spectrometer Settings: The MS/MS parameters (e.g., collision energy, declustering potential) are not optimized for Atazanavir and this compound.Perform a tuning and optimization of the mass spectrometer parameters for the specific MRM transitions of Atazanavir and its internal standard.
Incorrect Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization of Atazanavir.Adjust the mobile phase pH to promote the formation of the desired protonated molecule [M+H]+ in positive ion mode. The use of additives like formic acid or ammonium acetate can aid in this.[1][2]
High Background Noise Contaminated Mobile Phase or Solvents: Impurities in the mobile phase solvents or additives.Use high-purity, LC-MS grade solvents and fresh additives. Filter all mobile phases before use.
Contaminated LC System: Build-up of contaminants in the injector, tubing, or column.Flush the entire LC system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water).
Inconsistent Retention Times Pump Malfunction or Leak: Inconsistent mobile phase delivery.Check the pump for leaks and ensure proper solvent delivery. Perform a pump performance test.
Column Equilibration: The column is not sufficiently equilibrated before injection.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC or UPLC method for Atazanavir and this compound?

A good starting point is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acidic modifier like 0.1% formic acid or acetic acid.[1][2] A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the analytes from matrix components.

Q2: What are the typical MRM transitions for Atazanavir and this compound in MS/MS detection?

For Atazanavir, the commonly used MRM transition is m/z 705.3 → 168.0.[1][3] For the deuterated internal standard, this compound, the transition is m/z 710.2 → 168.0.[1][3] These transitions should be confirmed and optimized on your specific mass spectrometer.

Q3: How can I minimize matrix effects when analyzing plasma samples?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To minimize these effects, a robust sample preparation method is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering phospholipids and other matrix components than simple protein precipitation.[2]

Q4: Is an isocratic or gradient elution better for this separation?

The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the required analysis time. An isocratic method can be simpler and faster if the separation from endogenous interferences is sufficient.[1] However, a gradient elution often provides better resolution, especially in complex biological matrices, and can help in eluting strongly retained matrix components from the column.[2]

Q5: What are the key validation parameters to consider for a bioanalytical method for Atazanavir?

According to regulatory guidelines (e.g., FDA), the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components.[1]

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.[1][2]

  • Calibration Curve: Demonstrating a linear response over the intended concentration range.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[2]

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.[2]

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.[2]

  • Recovery: Determining the efficiency of the extraction process.[1]

Experimental Protocols

Example 1: UPLC-MS/MS Method for Atazanavir in Human Plasma[2]
  • Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid).[2]

    • B: Acetonitrile.[2]

  • Gradient Program:

    • 0-0.8 min: 50% B

    • 0.8-1.2 min: 30-70% B (linear ramp)

    • 1.2-2.0 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.[2]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Atazanavir: m/z 705.3 → 168.0

      • This compound: m/z 710.2 → 168.0

  • Sample Preparation (Solid-Phase Extraction):

    • To 50 µL of plasma, add 50 µL of the internal standard solution (this compound).

    • Add 100 µL of 0.1% formic acid.

    • Load the mixture onto a pre-conditioned Oasis HLB extraction cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Example 2: HPLC-MS/MS Method for Atazanavir in Human Hair[1]
  • Instrumentation: HPLC system with a tandem mass spectrometer.

  • Column: BDS C-18 (5 μm, 4.6 × 100 mm).[1]

  • Mobile Phase: 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1][3]

  • Elution: Isocratic.[1][3]

  • Flow Rate: 0.8 mL/min.[1][3]

  • Injection Volume: 2 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions:

      • Atazanavir: m/z 705.3 → 168.0[1][3]

      • This compound: m/z 710.2 → 168.0[1][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Hair samples are first decontaminated and then pulverized.

    • The drug is extracted from the hair powder using an organic solvent mixture (e.g., methanol/trifluoroacetic acid).

    • The extract is then subjected to a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).[1]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[1]

Data Summary

Parameter UPLC-MS/MS Method (Plasma) [2]HPLC-MS/MS Method (Hair) [1]
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)BDS C-18 (5 μm, 4.6 × 100 mm)
Mobile Phase A: 10 mM ammonium formate (pH 4.0), B: Acetonitrile55% ACN, 45% H₂O, 0.15% Acetic Acid, 4 mM Ammonium Acetate
Elution Type GradientIsocratic
Flow Rate 0.3 mL/min0.8 mL/min
Atazanavir MRM 705.3 → 168.0705.3 → 168.0
This compound MRM 710.2 → 168.0710.2 → 168.0
LLOQ 5.0 ng/mL0.05 ng/mg

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Hair, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection LC Injection Evap->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Atazanavir and this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Sol1 Dilute Sample Cause1->Sol1 Sol2 Adjust Mobile Phase pH or Use B-D Column Cause2->Sol2 Sol3 Wash or Replace Column Cause3->Sol3

Caption: Troubleshooting logic for poor peak shape.

References

addressing poor recovery of Atazanavir-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of Atazanavir-d5 during sample extraction.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low recovery of this compound.

FAQ 1: My this compound recovery is consistently low. What are the initial troubleshooting steps?

Low recovery of the internal standard (IS) can compromise the accuracy and precision of your bioanalytical method. A systematic investigation is crucial to identify the root cause.

Initial Diagnostic Workflow

start Low this compound Recovery Observed check_is Verify Internal Standard Integrity (Purity, Concentration, Storage) start->check_is check_method Review Sample Preparation Method (Pipetting, Solvent Volumes) start->check_method fraction_analysis Perform Fraction Analysis (Collect and analyze all fractions) check_is->fraction_analysis IS Integrity Confirmed check_method->fraction_analysis Method Execution Correct troubleshoot_spe Troubleshoot SPE Procedure fraction_analysis->troubleshoot_spe Analyte Loss Identified start IS Lost in Flow-through check_conditioning Verify Sorbent Conditioning (Proper wetting and equilibration) start->check_conditioning check_ph Optimize Sample pH (Atazanavir is a weak base) start->check_ph check_solvent Assess Loading Solvent Strength (Solvent may be too strong) start->check_solvent check_flow_rate Evaluate Loading Flow Rate (May be too fast for binding) start->check_flow_rate start Suspected Matrix Effects post_extraction_spike Post-Extraction Spike Experiment start->post_extraction_spike infusion Post-Column Infusion Experiment start->infusion optimize_chroma Optimize Chromatography (Separate IS from interferences) post_extraction_spike->optimize_chroma Matrix Effect Confirmed infusion->optimize_chroma Matrix Effect Confirmed change_extraction Modify Extraction Method (e.g., SPE to LLE) optimize_chroma->change_extraction Separation Not Achieved

Technical Support Center: Atazanavir-d5 Signal Integrity in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Atazanavir-d5 signal variability during LC-MS/MS analysis. The focus is on the impact of co-eluting metabolites and other matrix components.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent signal intensity for our internal standard, this compound. What are the potential causes?

A1: Inconsistent signal for a deuterated internal standard like this compound in LC-MS/MS analysis is often attributed to matrix effects, specifically ion suppression or enhancement.[1][2] This phenomenon occurs when co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. Key causes include:

  • Co-eluting Metabolites: Atazanavir itself is extensively metabolized in the liver via oxidation and other pathways, leading to various metabolites.[3][4][5] Some of these metabolites may have similar chromatographic properties to Atazanavir and its deuterated internal standard, causing them to co-elute and suppress the this compound signal.

  • Endogenous Matrix Components: Lipids, proteins, and salts from the biological sample (e.g., plasma) can co-elute and cause ion suppression.[1]

  • Sample Preparation: Inadequate sample cleanup can lead to a higher concentration of interfering compounds in the final extract.[2][6]

Q2: How can we determine if co-eluting metabolites are causing the observed ion suppression of the this compound signal?

A2: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression occurs. By infusing a constant flow of this compound post-analytical column while injecting a blank matrix extract, any dip in the baseline signal of this compound indicates the retention time of co-eluting, suppressing components. Comparing this with the retention times of known Atazanavir metabolites can help identify the culprits.

Q3: What are the primary metabolites of Atazanavir that we should be aware of?

A3: Atazanavir undergoes extensive metabolism, primarily through oxidation by CYP3A4 and CYP3A5 enzymes.[3][4] Key metabolic pathways include mono- and dioxygenation, N-dealkylation, and hydrolysis.[7] Several metabolites have been identified, including N-dealkylation products, products of carbamate hydrolysis, and various hydroxylated and keto-metabolites.[8]

Q4: Can you provide a brief overview of the metabolic pathways of Atazanavir?

A4: The primary metabolic pathways for Atazanavir are:

  • Oxidation: This is the major route, leading to mono-oxidized and di-oxidized metabolites.[7]

  • Hydrolysis: This pathway results in the cleavage of certain bonds in the Atazanavir molecule.[7]

  • N-dealkylation: This involves the removal of an alkyl group from a nitrogen atom.[7]

Troubleshooting Guide

Issue: Variable this compound Signal Intensity

This guide provides a systematic approach to troubleshooting signal variability in your this compound internal standard.

Step 1: Assess Sample Preparation

Inadequate removal of matrix components is a common source of ion suppression.[6]

  • Protein Precipitation (PP): While simple, this method can result in significant ion suppression.[6]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PP but may still have residual matrix effects.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is effective at minimizing ion suppression for Atazanavir analysis.[6][9]

Recommendation: If you are using protein precipitation, consider optimizing the precipitation solvent or switching to a more robust sample preparation technique like SPE.

Illustrative Data: Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodMean Recovery (%)Absolute Matrix Effect (%)
Protein Precipitation (PP)95.275.8 (Severe Ion Suppression)
Liquid-Liquid Extraction (LLE)88.588.1 (Moderate Ion Suppression)
Solid-Phase Extraction (SPE)91.398.7 (Minimal Ion Suppression)

Note: Data is illustrative and based on principles described in the literature. Actual values will vary depending on the specific protocol and matrix.

Step 2: Optimize Chromatographic Separation

If co-eluting metabolites are suspected, improving chromatographic separation is crucial.

  • Gradient Elution: Optimize the mobile phase gradient to better separate Atazanavir and this compound from potentially interfering metabolites.[10]

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between the analyte and interfering peaks.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

Logical Workflow for Troubleshooting Signal Suppression

G start Inconsistent this compound Signal check_sample_prep Review Sample Preparation Method start->check_sample_prep is_spe Using SPE? check_sample_prep->is_spe optimize_chromatography Optimize Chromatographic Separation is_spe->optimize_chromatography Yes modify_method Modify Sample Prep or Chromatography is_spe->modify_method No (e.g., using PP) post_column_infusion Perform Post-Column Infusion Experiment optimize_chromatography->post_column_infusion suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected suppression_detected->modify_method Yes no_suppression Consider Other Factors (e.g., Instrument Issues) suppression_detected->no_suppression No end Signal Stabilized modify_method->end G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation set_a Set A: this compound in Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Blank Matrix Extract + this compound set_b->lcms set_c Set C: Blank Matrix + this compound -> Extract set_c->lcms matrix_effect Calculate Matrix Effect lcms->matrix_effect recovery Calculate Recovery lcms->recovery G cluster_source Mass Spectrometer Ion Source droplet ESI Droplet gas_phase_ions Gas Phase Ions droplet->gas_phase_ions Solvent Evaporation analyte This compound analyte->droplet metabolite Co-eluting Metabolite metabolite->droplet metabolite->gas_phase_ions Competes for Charge ms_inlet MS Inlet gas_phase_ions->ms_inlet To Mass Analyzer

References

stability of Atazanavir-d5 in processed samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Atazanavir-d5 in processed samples and stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and shelf-life for this compound stock solutions?

A1: this compound stock solutions, typically prepared in methanol (MeOH) or 50% MeOH, are stable for at least 6 months when stored at 4°C.[1] It is crucial to minimize the time stock solutions spend at room temperature.

Q2: How stable is this compound in processed biological samples (e.g., plasma, hair extracts)?

A2: While specific quantitative data for this compound is not extensively published, studies on Atazanavir provide strong indications of its stability. Atazanavir has been found to be stable in human plasma for at least 109 hours at room temperature and for at least one year at -20°C.[2] For extracted hair samples, Atazanavir is stable for at least one week when stored in a refrigerator at 4°C. Given that deuterated internal standards generally exhibit similar stability to their parent compounds, this compound is expected to be stable under these conditions.

Q3: Can I subject my samples containing this compound to multiple freeze-thaw cycles?

A3: It is a standard practice in bioanalytical method validation to assess the stability of an analyte and its internal standard through multiple freeze-thaw cycles. While specific data for this compound is not detailed in the provided search results, validated methods for Atazanavir analysis in plasma include freeze-thaw stability assessments, suggesting that both the analyte and its deuterated internal standard are stable for a limited number of cycles (typically 3-5). It is always recommended to validate the freeze-thaw stability for your specific matrix and storage conditions.

Q4: What is the stability of this compound in the autosampler?

A4: The stability of processed samples in an autosampler is a critical parameter. Validated analytical methods for Atazanavir include assessments of autosampler stability.[3][4] This indicates that Atazanavir and its internal standard, this compound, are stable under typical autosampler conditions (e.g., 4-10°C) for the duration of a standard analytical run. However, it is best practice to determine the autosampler stability as part of your method validation to establish a maximum allowable time for samples to remain in the autosampler.

Q5: What are the known degradation pathways for Atazanavir?

A5: Forced degradation studies have shown that Atazanavir is susceptible to degradation under certain stress conditions. It is particularly sensitive to acidic and alkaline hydrolysis and peroxide oxidation.[5][6] It has been found to be relatively stable under neutral, thermal, and photolytic conditions. Understanding these degradation pathways is crucial for troubleshooting unexpected sample instability.

Data on Stability of this compound and Atazanavir

The following tables summarize the available quantitative data on the stability of this compound and its non-deuterated analog, Atazanavir.

Table 1: Stability of this compound Stock and Working Solutions

Solution TypeSolventStorage TemperatureDurationStability
Stock Solution100% MeOH4°CAt least 6 monthsStable[1]
Working Solution50% MeOH4°CAt least 6 monthsStable[1]

Table 2: Stability of Atazanavir in Biological Matrices

MatrixStorage ConditionDurationStability Finding
Human PlasmaRoom TemperatureAt least 109 hoursStable[2]
Human Plasma-20°CAt least 1 yearStable[2]
Extracted Human Hair4°C (Refrigerator)1 weekStable

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.[1]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

  • Working Solution Preparation (e.g., 0.2 µg/mL):

    • Dilute the 1 mg/mL stock solution with 50% methanol in deionized water to reach the desired final concentration for spiking into samples.[1]

    • Store the working solution at 4°C.

Protocol 2: Assessment of Freeze-Thaw Stability in Plasma

Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.

Procedure:

  • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of Atazanavir and a fixed concentration of this compound into blank plasma.

  • Divide the QC samples into aliquots.

  • Analyze one set of aliquots immediately (Cycle 0).

  • Freeze the remaining aliquots at -20°C or -80°C for at least 12-24 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for another 12-24 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).

  • After the final cycle, process and analyze the samples by a validated LC-MS/MS method.

  • Compare the mean concentration of the freeze-thaw samples to the Cycle 0 samples. The deviation should typically be within ±15%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling & Storage cluster_analysis Analysis s1 Prepare this compound Stock Solution (1 mg/mL in MeOH) s2 Prepare this compound Working Solution s1->s2 Dilution p1 Spike this compound into Calibration Standards, QCs, and Samples s2->p1 p2 Sample Extraction (e.g., Protein Precipitation, SPE) p1->p2 p3 Store Processed Samples (e.g., Autosampler at 4°C) p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Data Processing a1->a2

Caption: Experimental workflow for bioanalysis using this compound.

stability_testing_workflow cluster_ft Freeze-Thaw Stability cluster_auto Autosampler Stability cluster_lt Long-Term Stability start Prepare Spiked QC Samples (Low and High Concentration) ft1 Freeze Samples (-20°C or -80°C) start->ft1 auto1 Place Processed Samples in Autosampler start->auto1 lt1 Store Samples at Defined Temperature start->lt1 ft2 Thaw Samples (Room Temperature) ft1->ft2 ft3 Repeat Cycle (3-5x) ft2->ft3 ft_analyze Analyze Samples ft3->ft_analyze auto2 Store for Defined Period (e.g., 24, 48 hours) auto1->auto2 auto_analyze Analyze Samples auto2->auto_analyze lt2 Store for Extended Period (e.g., 1, 3, 6 months) lt1->lt2 lt_analyze Analyze Samples lt2->lt_analyze

Caption: Workflow for assessing this compound stability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent this compound peak area across a run Pipetting/Dilution Error: Inaccurate spiking of the internal standard.- Ensure pipettes are properly calibrated. - Review and standardize the procedure for adding the internal standard to all samples.
Incomplete Mixing: The internal standard is not homogeneously mixed with the sample matrix.- Vortex or mix samples thoroughly after adding the internal standard.
Instrument Variability: Inconsistent injection volume or fluctuations in mass spectrometer source conditions.- Check the autosampler for air bubbles and ensure the injection needle is not clogged. - Allow the instrument to stabilize before starting the run and monitor system suitability.
Decreasing this compound response over time in the autosampler Degradation in Autosampler: The processed sample is not stable under the autosampler conditions.- Minimize the time samples are stored in the autosampler before injection. - Perform an autosampler stability experiment to determine the maximum allowable storage time. - Ensure the autosampler temperature is maintained at the validated temperature (e.g., 4°C).
Evaporation: The solvent in the sample vials is evaporating.- Use appropriate vial caps and septa to minimize evaporation.
Low this compound response in some or all samples Degradation during Sample Preparation: The internal standard is degrading during the extraction process.- Minimize the time samples spend at room temperature during processing. - If applicable, work on ice or in a cold room. - Investigate if any reagents used in the extraction process are causing degradation.
Matrix Effects: Ion suppression in the mass spectrometer source due to co-eluting matrix components.- Optimize the chromatographic method to separate this compound from interfering matrix components. - Evaluate different sample extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction).
Unexpected peaks co-eluting with this compound Contamination: Contamination of the LC-MS system or reagents.- Flush the LC-MS system with appropriate solvents. - Analyze blank solvent injections and blank extracted matrix to identify the source of contamination.
Degradation Product: A degradation product of Atazanavir or another matrix component is interfering.- Review the forced degradation data to see if any known degradants have similar mass-to-charge ratios. - Optimize chromatography to separate the interference.

References

Atazanavir-d5 Response Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atazanavir-d5 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quantitative analysis. Our goal is to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a stable isotope-labeled version of Atazanavir, an HIV-1 protease inhibitor.[1] It contains five deuterium atoms, which increases its molecular weight. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS).[1][2] Because it is chemically and physically very similar to the non-labeled Atazanavir (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Atazanavir.

Q2: What are the typical storage conditions for this compound?

This compound is typically stored at -20°C in a freezer.[3][4] Stock solutions are often prepared in methanol or a methanol/water mixture and can be stable for at least six months when stored at 4°C.[2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

Q3: What are the common sources of variability in this compound response?

Variability in the this compound signal can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent extraction recovery, analyte instability, and pipetting errors.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, hair) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[2][5]

  • Chromatography: Poor peak shape, shifting retention times, and carryover from previous injections can all introduce variability.[6]

  • Mass Spectrometry: Fluctuation in instrument sensitivity, incorrect tuning parameters, and ion source contamination.

  • Internal Standard Issues: Improper concentration, degradation of the internal standard, or crosstalk from the analyte.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (this compound) Peak Area Across a Batch

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Verify Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for the small volumes of internal standard added to each sample.

    • Review Extraction Procedure: Inconsistent recovery during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to variability. Ensure the extraction protocol is followed precisely for all samples.[7] Check for uniform vortexing and centrifugation.

  • Matrix Effects:

    • Evaluate Different Matrix Lots: Analyze samples prepared in at least six different lots of the biological matrix to assess the impact of inter-subject variability.[5]

    • Improve Sample Cleanup: Enhance the sample preparation method to better remove interfering matrix components like phospholipids.[5]

  • Instrument Instability:

    • Check System Suitability: Before running the batch, inject a standard solution multiple times to ensure the LC-MS system is stable and the peak areas are reproducible.

    • Clean the Ion Source: Contamination of the ion source can lead to a gradual or erratic decline in signal. Follow the manufacturer's instructions for cleaning.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Potential Causes & Troubleshooting Steps:

  • Chromatographic Column Issues:

    • Column Contamination: A buildup of contaminants on the column frit or packing material can cause peak distortion.[6] Flush the column with a strong solvent or, if necessary, replace it.

    • Column Void: A void at the head of the column can lead to split peaks.[6] This can be caused by high pressure or using a mobile phase with a pH that degrades the silica.[6]

  • Inappropriate Injection Solvent:

    • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.[6] If possible, dissolve the final extract in the initial mobile phase.

  • Secondary Interactions:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH or the buffer concentration may improve peak shape.[8]

Issue 3: Inaccurate Quantification and Poor Precision in Quality Control (QC) Samples

Potential Causes & Troubleshooting Steps:

  • Internal Standard Concentration:

    • Verify IS Concentration: Ensure the concentration of the this compound working solution is correct and that it has been added accurately to all samples, standards, and QCs.

  • Calibration Curve Issues:

    • Assess Linearity: Ensure the calibration curve is linear over the intended concentration range and has a correlation coefficient (r²) of ≥0.99.[2][9]

    • Appropriate Weighting: Use an appropriate regression weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.[2]

  • Analyte or IS Stability:

    • Conduct Stability Tests: Verify the stability of Atazanavir and this compound in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability).[2] Degradation of either the analyte or the IS will lead to inaccurate results.[7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated LC-MS/MS assays quantifying Atazanavir using this compound.

Table 1: Assay Performance Characteristics

ParameterTypical Acceptance CriteriaReference
Linearity (r²) ≥ 0.99[2][9]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[2][9]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[2][9]
Accuracy (%RE) Within ±15% (±20% at LLOQ)[2][9]
Extraction Recovery Consistent and reproducible[2][9]

Table 2: Example LC-MS/MS Parameters for Atazanavir Analysis

ParameterExample ConditionReference
LC Column C18 (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm)[9]
Mobile Phase A 10 mM Ammonium Formate, pH 4.0[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 - 0.8 mL/min[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transition (Atazanavir) m/z 705.3 → 168.0[2]
MRM Transition (this compound) m/z 710.2 → 168.0[2]

Experimental Protocols

Protocol: Quantification of Atazanavir in Human Plasma using LC-MS/MS

This protocol is a generalized example based on published methods.[9][10]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Atazanavir and this compound in methanol (e.g., 1 mg/mL).[2]

    • Create a series of working standard solutions by serially diluting the Atazanavir stock solution.

    • Prepare a separate working stock for QCs from a different weighing of the reference standard.

    • Spike blank human plasma with the working standards to create calibration curve samples and with the QC working stock to create low, medium, and high QC samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Precipitate proteins by adding a suitable volume of acetonitrile or methanol, then vortex and centrifuge.

    • Alternatively, for cleaner extracts, perform SPE. Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Atazanavir and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution program (see Table 2 for an example).

    • Detect the analytes using a tandem mass spectrometer operating in positive ESI mode with the specified MRM transitions.

  • Data Analysis:

    • Integrate the peak areas for both Atazanavir and this compound.

    • Calculate the peak area ratio (Atazanavir / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Atazanavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Protein Precipitation or SPE Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of Atazanavir.

Troubleshooting_Variability Start High Variability in This compound Signal? Check_Prep Review Sample Preparation Protocol Start->Check_Prep Yes Check_LC Examine Chromatography Start->Check_LC No, signal is stable but other issues exist Pipetting Verify Pipetting Accuracy Check_Prep->Pipetting Recovery Check Extraction Recovery Check_Prep->Recovery Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape Carryover Assess Carryover Check_LC->Carryover Check_MS Assess MS Performance Source_Clean Clean Ion Source Check_MS->Source_Clean System_Suitability Run System Suitability Check_MS->System_Suitability Peak_Shape->Check_MS No Fix_Column Flush/Replace Column Peak_Shape->Fix_Column Yes Fix_Solvent Adjust Injection Solvent Peak_Shape->Fix_Solvent Yes

Caption: A logical troubleshooting flow for addressing signal variability.

References

Validation & Comparative

Atazanavir-d5 Bioanalytical Method Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of a validated LC-MS/MS bioanalytical method for the quantification of atazanavir using its deuterated internal standard, atazanavir-d5, in accordance with FDA guidelines. This guide provides researchers, scientists, and drug development professionals with a comparative overview, detailed experimental protocols, and key performance data to support therapeutic drug monitoring and pharmacokinetic studies.

This guide outlines a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the antiretroviral drug atazanavir in biological matrices, utilizing this compound as an internal standard. The methodology presented aligns with the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring data reliability for clinical and nonclinical studies.[1][2][3][4]

Comparative Performance of Atazanavir Bioanalytical Methods

The use of a stable isotope-labeled internal standard like this compound is a hallmark of a robust bioanalytical method, as it effectively compensates for variability in sample processing and matrix effects. The LC-MS/MS method detailed below demonstrates high sensitivity, specificity, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic analysis. While various methods exist for atazanavir quantification, including HPLC-UV, LC-MS/MS offers superior selectivity and sensitivity.[5][6]

The following table summarizes the performance characteristics of a validated LC-MS/MS method for atazanavir using this compound, providing a benchmark for researchers.

Validation ParameterPerformance MetricAcceptance Criteria (FDA/ICH)
Linearity
Calibration Curve Range0.0500 ng/mg to 20.0 ng/mg in hairCorrelation coefficient (r) ≥ 0.99
Correlation Coefficient (r)0.99
Accuracy & Precision
Intra-day Accuracy-1.33% to 4.00%±15% of nominal value (±20% at LLOQ)
Inter-day Accuracy-1.33% to 4.00%±15% of nominal value (±20% at LLOQ)
Intra-day Precision (%CV)1.75% to 6.31%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV)1.75% to 6.31%≤15% (≤20% at LLOQ)
Recovery
Extraction Recovery of Atazanavir>95%Consistent and reproducible
Specificity No significant interference from endogenous matrix components or other HIV drugs.

Data synthesized from a study on atazanavir quantification in human hair.[5]

Experimental Protocol: LC-MS/MS Quantification of Atazanavir

This section details a representative experimental protocol for the quantification of atazanavir in a biological matrix using this compound as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for sample preparation in plasma.[7] For solid matrices like hair, an optimized extraction process is required.[5]

  • For Plasma Samples: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 3 minutes, shake for 15 minutes, and centrifuge at 16,000 g for 10 minutes.[6]

  • Supernatant Transfer: Aspirate the supernatant and evaporate to dryness under a vacuum at room temperature.[6]

  • Reconstitution: Reconstitute the residue in 100 µL of 50% methanol in water and sonicate for 5 minutes. Centrifuge at 16,000 g for 10 minutes before injecting into the LC-MS/MS system.[6]

Liquid Chromatography
  • Chromatographic System: A reverse-phase C18 column (e.g., BDS C-18, 5 µm, 4.6 x 100 mm) is suitable for separation.[5]

  • Mobile Phase: An isocratic mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate can be used.[5]

  • Flow Rate: A flow rate of 0.8 mL/min is typically employed.[5]

  • Injection Volume: 10 µL of the prepared sample is injected.[6]

Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for detection.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity.[5]

  • MRM Transitions:

    • Atazanavir: m/z 705.3 → 168.0[5]

    • This compound (Internal Standard): m/z 710.2 → 168.0[5]

Experimental Workflow and Validation Process

The following diagram illustrates the key stages of the bioanalytical method validation for atazanavir using this compound, from method development to routine sample analysis, in accordance with FDA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) A->B C LC & MS Parameter Optimization B->C D Selectivity & Specificity C->D Proceed to Validation E Linearity (Calibration Curve) D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Recovery & Matrix Effect F->G H Stability Studies (Freeze-Thaw, Bench-Top, Long-Term) G->H I Dilution Integrity H->I J Calibration Standards & QCs I->J Validated Method K Unknown Sample Analysis J->K L Data Processing & Reporting K->L

Caption: Bioanalytical method validation workflow for atazanavir.

Signaling Pathways and Logical Relationships

The logical relationship in a bioanalytical method validation is a sequential process ensuring the reliability of the analytical data. The successful development of a robust method, as outlined in the workflow, is a prerequisite for proceeding to the formal validation phase. Each validation parameter must meet the stringent acceptance criteria set by regulatory bodies like the FDA before the method can be confidently applied to the analysis of unknown study samples.

Logical_Relationship cluster_0 Method Development Phase cluster_1 Method Validation Phase cluster_2 Application Phase MD Method Optimization MV Validation According to FDA Guidelines MD->MV Successful Development MV->MD Method Refinement (If Validation Fails) SA Routine Sample Analysis MV->SA Successful Validation

Caption: Logical progression of bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Atazanavir Quantification: Atazanavir-d5 vs. 13C-Labeled Atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antiretroviral drug Atazanavir using liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they effectively compensate for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the commonly used deuterated Atazanavir (Atazanavir-d5) and the theoretically superior 13C-labeled Atazanavir as internal standards.

While validated methods predominantly utilize this compound, this comparison incorporates the well-established advantages of 13C-labeling to offer a complete perspective for researchers developing and validating bioanalytical methods.

Key Performance Differences: A Tabular Summary

The selection between a deuterium-labeled and a 13C-labeled internal standard can significantly impact assay performance. The following table summarizes the key differences, combining general principles with specific data available for this compound.

FeatureThis compound (Deuterium Labeled)13C-Labeled Atazanavir (Theoretical)Rationale & Implications for Atazanavir Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect), potentially eluting slightly earlier than unlabeled Atazanavir.Expected to co-elute perfectly with unlabeled Atazanavir.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more precise and accurate quantification.
Isotopic Stability Deuterium labels can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, although the d5 label on Atazanavir appears stable in validated methods.13C labels are highly stable and not prone to exchange under typical analytical conditions.Loss of the isotopic label would lead to an inaccurate internal standard concentration and compromised quantitative results. The stability of 13C provides greater method robustness.
Mass Spectrometric Fragmentation The presence of deuterium can sometimes alter fragmentation patterns compared to the unlabeled analyte.Fragmentation patterns are generally identical to the unlabeled analyte.Consistent fragmentation between the analyte and internal standard simplifies method development and ensures reliable quantification using multiple reaction monitoring (MRM).
Availability and Cost Commercially available from various suppliers.[1]Not readily commercially available and likely to be more expensive to synthesize.The widespread availability and lower cost of deuterated standards are primary reasons for their common use.
Validated Methods Extensively used and validated in numerous published bioanalytical methods for Atazanavir in various matrices.No published bioanalytical methods found utilizing 13C-labeled Atazanavir.Researchers have a wealth of established protocols and validation data to reference when using this compound.

Experimental Data and Protocols

While a direct experimental comparison between this compound and 13C-labeled Atazanavir is not available in the literature, numerous studies have successfully validated and employed this compound as an internal standard. Below are summaries of experimental conditions from published methods, providing a practical reference for researchers.

Experimental Protocol 1: Atazanavir in Human Hair by LC-MS/MS

This method demonstrates the use of this compound for quantifying Atazanavir in a complex matrix like human hair.

Sample Preparation:

  • Hair samples are washed and pulverized.

  • Atazanavir is extracted from the hair matrix using an optimized solvent.

  • The extract is evaporated and reconstituted before injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: BDS C-18 (5 μm, 4.6 × 100 mm)

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate

  • Flow Rate: 0.8 mL/min

Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atazanavir: m/z 705.3 → 168.0

    • This compound: m/z 710.2 → 168.0

Validation Data Summary:

  • Linearity: 0.0500 to 20.0 ng/mg (r² = 0.99)

  • Intra-day Precision (%CV): 1.75% to 6.31%

  • Inter-day Precision (%CV): Not specified, but incurred sample %CV was <10%

  • Accuracy: -1.33% to 4.00%

  • Extraction Recovery: >95%

Experimental Protocol 2: Atazanavir in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the simultaneous determination of multiple protease inhibitors, including Atazanavir, in human plasma.

Sample Preparation:

  • Solid-phase extraction (SPE) is used to extract the analytes and internal standards from 50 µL of human plasma.

Liquid Chromatography (UPLC):

  • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm)

  • Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 4.0) and acetonitrile.

  • Run Time: 2.0 minutes

Mass Spectrometry:

  • Ionization: Not specified, but typically ESI+ for these compounds.

  • MRM Transitions: Specific transitions for Atazanavir and its deuterated analog are monitored.

Validation Data Summary:

  • Linearity: 5.0–6000 ng/mL for Atazanavir

  • Intra-batch Precision (%CV): 0.8% to 7.3%

  • Inter-batch Precision (%CV): Not specified in the abstract.

  • Accuracy: 91.3% to 104.4%

  • Extraction Recovery: 97.35% to 101.06% for Atazanavir

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-Atazanavir) Sample->Spike Extract Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC System Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A typical bioanalytical workflow for the quantification of Atazanavir.

Internal_Standard_Selection Start Start: Select Internal Standard for Atazanavir Decision1 Ideal Co-elution Required? Start->Decision1 Decision2 Highest Isotopic Stability Needed? Decision1->Decision2 No IS_13C Choose 13C-Labeled Atazanavir Decision1->IS_13C Yes Decision3 Cost and Availability a Major Factor? Decision2->Decision3 No Decision2->IS_13C Yes IS_d5 Choose this compound Decision3->IS_d5 Yes Reconsider Re-evaluate Method Requirements Decision3->Reconsider No

Caption: Decision tree for selecting an internal standard for Atazanavir analysis.

Conclusion

For the routine bioanalysis of Atazanavir, this compound has proven to be a reliable and effective internal standard, as evidenced by its use in numerous validated LC-MS/MS methods. It is commercially available and provides acceptable performance in terms of accuracy and precision.

However, for the development of highly robust and accurate reference methods, or in situations where matrix effects are particularly challenging, a 13C-labeled Atazanavir internal standard would theoretically be the superior choice. Its perfect co-elution with the unlabeled analyte and greater isotopic stability would minimize potential analytical errors. The primary drawbacks of 13C-labeled Atazanavir are its current lack of commercial availability and the higher cost associated with its custom synthesis.

Ultimately, the choice between this compound and a 13C-labeled analog depends on the specific requirements of the analytical method, the desired level of accuracy and robustness, and budgetary constraints. For most current applications, this compound remains the practical and well-documented option.

References

cross-validation of Atazanavir assays using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different internal standards (IS) used in the bioanalytical quantification of Atazanavir, a critical protease inhibitor in HIV therapy. The selection of an appropriate internal standard is paramount for the accuracy, precision, and robustness of any quantitative assay. This document summarizes key performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and provides detailed experimental protocols to aid researchers in selecting the most suitable IS for their specific application.

Data Summary

The following table summarizes the performance of different internal standards used in Atazanavir assays across various studies. Key validation parameters such as accuracy, precision, and recovery are presented for easy comparison.

Internal StandardAnalyteMatrixConcentration RangeAccuracy (%)Precision (%CV)Recovery (%)Citation
Atazanavir-d5 (ATV-d5) AtazanavirHuman Hair0.0500 - 20.0 ng/mg-1.33 to 4.001.75 to 6.31>95[1]
Atazanavir-d6 AtazanavirHuman Plasma5.0 - 6000 ng/mL95.67 to 105.332.19 to 6.3497.35 to 101.06[2]
Stable Isotope Analog AtazanavirHuman PBMC5 - 2500 fmol/10^6 cells94 to 104<9Not Reported[3]
Cyheptamide AtazanavirPrimate Plasma & Cells1 - 1000 ng/mLNot explicitly stated, but method showed high precision and accuracyNot explicitly stated, but method showed high precision and accuracy>92 (plasma), >86 (cells)[4]
Efavirenz AtazanavirHuman Plasma50.0 - 10000.0 ng/mLNot explicitly stated, but method was validated for accuracyNot explicitly stated, but method was validated for precisionNot Reported[5]

Experimental Workflows

The selection of an internal standard directly impacts the sample preparation and analytical workflow. Below are generalized workflows for Atazanavir assays using different types of internal standards.

Workflow for Stable Isotope Labeled Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Hair, etc.) Spike Spike with Atazanavir-d'n' IS Sample->Spike Add IS Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow using a stable isotope-labeled IS.

Workflow for Structurally Analogous Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, etc.) Spike Spike with Analog IS (e.g., Efavirenz) Sample->Spike Add IS Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Workflow using a structurally analogous IS.

Detailed Experimental Protocols

Below are detailed methodologies from the cited studies for the key experiments.

Assay using this compound (in Human Hair)[1]
  • Sample Preparation:

    • Hair samples were washed and dried.

    • Approximately 2 mg of hair was weighed.

    • This compound internal standard was added.

    • Extraction was performed using a methanol/trifluoroacetic acid solution.

    • The extract was evaporated and reconstituted before injection.

  • LC-MS/MS Conditions:

    • Column: BDS C-18 (5 μm, 4.6 × 100 mm)

    • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Atazanavir: m/z 705.3 → 168.0

      • This compound: m/z 710.2 → 168.0

Assay using Atazanavir-d6 (in Human Plasma)[2]
  • Sample Preparation:

    • To 50 µL of plasma, 50 µL of Atazanavir-d6 internal standard was added and vortexed.

    • 100 µL of 0.1% formic acid was added and vortexed.

    • Solid Phase Extraction (SPE) was performed using Oasis HLB cartridges.

    • The cartridges were washed with 5% methanol in water and the analytes were eluted.

  • LC-MS/MS Conditions:

    • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).

    • Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 4.0) and acetonitrile.

    • Mass Spectrometry: Not explicitly detailed but tandem mass spectrometry was used.

Assay using a Stable Isotope Analog (in Human PBMC)[3]
  • Sample Preparation:

    • Peripheral blood mononuclear cells (PBMC) were isolated from whole blood.

    • A stable isotope analog internal standard was added to the PBMC samples.

    • Automated solid-phase extraction (SPE) was performed using 3M Empore C2-SD 96-well plates.

    • The sample residue was reconstituted before injection.

  • LC-MS/MS Conditions:

    • Column: YMC Basic analytical column.

    • Mass Spectrometry: Positive-ion electrospray in selected reaction monitoring (SRM) mode on a triple quadrupole mass spectrometer.

    • Standard Curve Range: 5 to 2500 fmol per one million cells.

Assay using Cyheptamide (in Primate Plasma and Cells)[4]
  • Sample Preparation:

    • Cyheptamide internal standard was added to the plasma or cell samples.

    • A liquid-liquid extraction was performed, followed by protein precipitation.

  • LC-MS/MS Conditions:

    • Chromatography: The method was adapted from a previously reported method.

    • Elution Times:

      • Tenofovir: ~2.51 min

      • Cyheptamide (IS): ~4.85 min

      • Atazanavir: ~4.96 min

      • Ritonavir: ~5.06 min

    • Mass Spectrometry: Tandem mass spectrometry was used for detection.

Assay using Efavirenz (in Human Plasma)[5]
  • Sample Preparation:

    • Efavirenz was used as the internal standard.

    • Sample preparation involved protein precipitation.

  • LC-MS Conditions:

    • Detection: The method utilized a single quadrupole mass detector.

    • Analytical Range:

      • Atazanavir: 50.0–10000.0 ng/mL

      • Ritonavir: 10.0–2500.0 ng/mL

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Atazanavir.

  • Stable Isotope-Labeled Internal Standards (e.g., this compound, Atazanavir-d6): These are generally considered the gold standard. They co-elute with the analyte and exhibit similar ionization and fragmentation behavior, which allows for effective correction of matrix effects and variability in extraction and instrument response. The data presented demonstrates high accuracy, precision, and recovery with these internal standards.[1][2][3]

  • Structurally Analogous Internal Standards (e.g., Cyheptamide, Efavirenz): These can be a cost-effective alternative to stable isotope-labeled standards. However, they may not perfectly mimic the behavior of the analyte during sample preparation and analysis, which could potentially lead to less accurate quantification. The validation data for assays using these standards still demonstrate acceptable performance for many applications.[4][5]

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and cost considerations. It is essential to thoroughly validate the chosen internal standard according to regulatory guidelines to ensure the reliability of the bioanalytical data.

References

A Comparative Guide to the Accuracy and Precision of Atazanavir Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Atazanavir is paramount for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This guide provides a detailed comparison of analytical methods, with a focus on those utilizing Atazanavir-d5 as an internal standard, supported by experimental data and detailed protocols.

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This approach is designed to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide delves into the performance of this compound based methods and compares them with other common analytical techniques.

Quantitative Performance Data

The following table summarizes the accuracy and precision data from various validated analytical methods for the quantification of Atazanavir.

Analytical MethodMatrixLinearity RangeAccuracyPrecision (%CV or %RSD)
LC-MS/MS with this compound Human Hair0.0500 - 20.0 ng/mg-1.33% to 4.00%1.75% to 6.31%
UPLC-MS/MS Human Plasma5.0 - 6000 ng/mL95.67% to 105.33%2.19% to 6.34%
UPLC-MS Bulk Drug10 - 90 µg/mL100.2% to 101.0% (% Recovery)0.2% to 0.7%
HPLC-UV Human Plasma25 - 10,000 ng/mL90.4% to 110.5%2.3% to 8.3%
HPLC-UV Bulk Drug10 - 50 µg/mL-<2% (Intra-day & Inter-day)
RP-HPLC Pharmaceutical Dosage Form10 - 50 µg/mL98.81% (% Assay)<2%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the key methods discussed.

LC-MS/MS Method with this compound for Atazanavir in Human Hair[1]
  • Sample Preparation:

    • Hair samples are washed and pulverized.

    • A specific weight of hair is incubated with a methanol/trifluoroacetic acid solution.

    • The samples are mixed with a sodium phosphate aqueous solution (pH 9.4).

    • Liquid-liquid extraction is performed using a mixture of methyl tert-butyl ether and ethyl acetate (1:1, v/v).

    • After centrifugation and freezing, the organic layer is transferred, evaporated to dryness, and reconstituted in 50% acetonitrile.

  • Chromatography:

    • Column: A C18 analytical column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is employed.

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions for Atazanavir and this compound.

UPLC-MS/MS Method for Atazanavir in Human Plasma[2]
  • Sample Preparation:

    • To 50 µL of plasma, 50 µL of the internal standard solution (containing deuterated analogs) is added.

    • 100 µL of 0.1% formic acid is added, and the sample is vortexed.

    • Solid-phase extraction (SPE) is performed using Oasis HLB cartridges, which are preconditioned with methanol and water.

    • The cartridges are washed, and the analytes are eluted.

  • Chromatography (UPLC):

    • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 4.0) and acetonitrile.

    • Flow Rate: 0.300 mL/min.

  • Mass Spectrometry (MS/MS):

    • Detection is carried out using a tandem mass spectrometer.

HPLC-UV Method for Atazanavir in Human Plasma[3]
  • Sample Preparation:

    • Solid-phase extraction is applied to 500 µL of plasma.

    • Cartridges are washed, and the elution is carried out with a methanol and acetonitrile solution.

    • The eluate is dried and reconstituted.

  • Chromatography (HPLC):

    • Column: XBridge C18 (4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and sodium acetate buffer.

    • Detection: UV detection is performed at a specific wavelength (e.g., 260 nm).

Visualizing the Workflow and Validation Process

To better understand the experimental process and the relationship between accuracy and precision, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Hair Sample Collection wash Washing & Pulverizing start->wash incubate Incubation with Extraction Solution wash->incubate lLE Liquid-Liquid Extraction incubate->lLE evap Evaporation & Reconstitution lLE->evap injection Injection into LC System evap->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MRM Detection ionization->detection quant Quantification Peak Area Ratio (ATV/ATV-d5) detection->quant calc Calculation Concentration Determination quant->calc

Experimental workflow for this compound based LC-MS/MS analysis.

validation_relationship cluster_accuracy Accuracy Assessment cluster_precision Precision Assessment true_value Known (True) Concentration accuracy Closeness to True Value (%Bias or %Recovery) true_value->accuracy measured_mean Mean of Measured Concentrations measured_mean->accuracy method_validation Overall Method Validation accuracy->method_validation repeated_measurements Repeated Measurements of a Single Sample variability Variability among Measurements (%CV or %RSD) repeated_measurements->variability variability->method_validation

Logical relationship in accuracy and precision assessment.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods consistently yields high accuracy and precision, making it a gold standard for bioanalytical applications. The data presented demonstrates that these methods offer excellent performance in complex matrices like human hair and plasma. While alternative methods such as UPLC-MS and HPLC-UV also provide acceptable accuracy and precision, particularly for bulk drug and pharmaceutical dosage forms, LC-MS/MS with a deuterated internal standard generally offers superior sensitivity and specificity, which is critical for therapeutic drug monitoring where low concentrations of the analyte are often encountered. The choice of method will ultimately depend on the specific application, required sensitivity, and the available instrumentation.

Atazanavir Quantification: A Comparative Analysis of Linearity and Range Using Atazanavir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Atazanavir, establishing a robust and reliable bioanalytical method is paramount. A critical aspect of this is the determination of the assay's linearity and dynamic range, for which a stable, isotopically labeled internal standard such as Atazanavir-d5 is frequently employed. This guide provides a comparative overview of published methodologies for Atazanavir quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, focusing on the key performance characteristics of linearity and analytical range.

Comparative Performance Data

The following table summarizes the linearity and range of various validated LC-MS/MS methods for the quantification of Atazanavir. These methods utilize a deuterated internal standard, providing a basis for comparison across different biological matrices and extraction techniques.

MatrixLinearity RangeCorrelation Coefficient (r²)Internal StandardReference
Human Hair0.0500 - 20.0 ng/mg0.99This compound[1][2]
Human Plasma5.0 - 6000 ng/mL≥0.9995Atazanavir-d6[3]
Human Plasma50.0 - 10000.0 ng/mLNot SpecifiedDeuterated Analog[4]
Mouse Serum & Tissues0.2 - 1000 ng/mLNot SpecifiedLopinavir (IS)[5]
Bulk/Pharmaceuticals3.00 - 45.00 µg/mLNot SpecifiedNot Specified[6]
Bulk/Pharmaceuticals10 - 90 µg/mLNot SpecifiedNot Specified[7]

Experimental Methodologies

The successful quantification of Atazanavir is underpinned by meticulous experimental protocols. Below are detailed methodologies from cited studies, providing insight into sample preparation, chromatographic separation, and mass spectrometric detection.

Method 1: Quantification of Atazanavir in Human Hair[1][2]
  • Sample Preparation:

    • 2 mg of cut blank human hair is placed in borosilicate glass test tubes.

    • Samples are spiked with Atazanavir working solutions to prepare the standard curve.

    • A solution of 9:1 methanol/trifluoroacetic acid (v/v) and the this compound internal standard working solution are added.

    • The mixture is vortexed and incubated overnight at 37°C in a shaking water bath.

    • The solvent is evaporated to dryness under a stream of nitrogen gas at room temperature.

    • The residue is reconstituted in 0.2 M sodium phosphate aqueous solution (pH 9.4) followed by liquid-liquid extraction with 3 mL of methyl tert-butyl ether/ethyl acetate (1:1, v/v).

  • LC-MS/MS Conditions:

    • LC Column: BDS C-18 column (5 µm, 4.6 × 100 mm).

    • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

    • Flow Rate: 0.8 mL/min.

    • Mass Spectrometry: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Atazanavir: m/z 705.3 → m/z 168.0

      • This compound: m/z 710.2 → m/z 168.0

Method 2: Quantification of Atazanavir in Human Plasma[3]
  • Sample Preparation:

    • Solid Phase Extraction (SPE) is performed on 50 µL of human plasma.

    • Analytes and their deuterated internal standards (Atazanavir-d6) are extracted.

  • LC-MS/MS Conditions:

    • LC Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 4.0) and acetonitrile.

    • Mass Spectrometry: Tandem mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Atazanavir in a biological matrix using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Hair) Spike_IS Spike with this compound Internal Standard Matrix->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for Atazanavir quantification.

References

Inter-Laboratory Comparison of Atazanavir Bioanalysis Utilizing Atazanavir-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of atazanavir in biological matrices, with a specific focus on methods employing atazanavir-d5 as a stable isotope-labeled internal standard. While a formal inter-laboratory ring trial is not publicly available, this document synthesizes data from individual validated methods to offer a baseline for performance comparison. The objective is to assist researchers and drug development professionals in evaluating and selecting appropriate methodologies for their specific analytical needs.

The data presented is collated from various studies, each representing a unique "laboratory" or method, to highlight the key performance characteristics of atazanavir bioanalysis. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for variability during sample processing and analysis.[1]

Quantitative Performance Data

The following tables summarize the key validation parameters from different published methods for atazanavir quantification. These parameters are crucial for assessing the reliability and robustness of a bioanalytical assay.

Table 1: Linearity and Sensitivity of Atazanavir Bioanalytical Methods

"Laboratory" (Source)MatrixInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Method A[2]Human HairThis compound50.0 - 20,000 (pg/mg)50.0 (pg/mg)
Method B[3]Human PlasmaEfavirenz50.0 - 10,00050.0
Method C[4]Human PlasmaNot Specified25 - 10,00025
Method D[5]Not SpecifiedNot Specified10,000 - 90,0008,140

Note: Data from different matrices (hair vs. plasma) and with different units have been presented as reported in the source literature. Direct comparison should be made with caution.

Table 2: Accuracy and Precision of Atazanavir Bioanalytical Methods

"Laboratory" (Source)MatrixInternal StandardIntraday Precision (%CV)Interday Precision (%CV)Accuracy (%)
Method A[2]Human HairThis compound1.75 - 6.31-1.33 to 4.00-1.33 to 4.00
Method C[4]Human PlasmaNot Specified2.3 - 8.32.3 - 8.390.4 - 110.5
Method D[5]Not SpecifiedNot Specified0.2 - 0.7 (RSD)Not Reported100.2 - 101.0 (Recovery)

%CV: Percent Coefficient of Variation; RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are generalized and specific protocols based on the available literature.

General Bioanalytical Workflow for Atazanavir using LC-MS/MS

A typical workflow for the quantification of atazanavir in a biological matrix involves sample preparation, chromatographic separation, and detection by mass spectrometry. The inclusion of an internal standard, such as this compound, at the beginning of the sample preparation process is critical for accurate quantification.

Atazanavir Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Hair) Spike Spike with This compound (IS) Matrix->Spike Extraction Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Atazanavir / IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

General workflow for atazanavir bioanalysis.
Detailed Methodologies from Published Studies

Method A: Atazanavir in Human Hair[2]

  • Sample Preparation: Hair samples were washed, dried, and weighed. Atazanavir was extracted from the hair matrix.

  • Internal Standard: this compound was used as the internal standard.

  • Liquid Chromatography:

    • Column: BDS C-18 (5 μm, 4.6 × 100 mm)

    • Mobile Phase: 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate

    • Flow Rate: 0.8 mL/min

    • Elution: Isocratic

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple reaction monitoring (MRM)

    • Transitions:

      • Atazanavir: m/z 705.3 → m/z 168.0

      • This compound: m/z 710.2 → m/z 168.0

Method B: Atazanavir and Ritonavir in Human Plasma[3]

  • Sample Preparation: Protein precipitation.

  • Internal Standard: Efavirenz.

  • Liquid Chromatography-Mass Spectrometry (HPLC-MS): Specific column, mobile phase, and gradient conditions were developed and validated.

  • Mass Spectrometry: Single quadrupole mass detector.

Method C: Atazanavir with other Antiretrovirals in Plasma[4]

  • Sample Preparation: A simple liquid-liquid extraction was performed on 200 µL of plasma.

  • Liquid Chromatography:

    • Column: Zorbax C-18 (150 x 4.6 mm, 3.5 µm)

    • Elution: 27-minute linear gradient

    • Detector: UV at 210 nm

Bioanalytical Method Validation

The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. The process involves evaluating several key parameters to demonstrate that the method is accurate, precise, and reproducible.

Bioanalytical Method Validation cluster_params Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Key parameters in bioanalytical method validation.

References

evaluating the performance of Atazanavir-d5 in clinical trial sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the bioanalysis of clinical trial samples, the choice of an appropriate internal standard is critical for accurate and reliable quantification of drug concentrations. This guide provides an objective comparison of the performance of Atazanavir-d5 as an internal standard in the analysis of Atazanavir, supported by experimental data from published studies.

Atazanavir, a protease inhibitor used in the treatment of HIV infection, requires precise monitoring in clinical trials to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for its quantification in biological matrices. This approach helps to correct for variability in sample preparation and instrument response.

Performance of this compound as an Internal Standard

This compound has been successfully utilized as an internal standard in various validated bioanalytical methods for the quantification of Atazanavir in human plasma and hair samples. The data presented below, summarized from multiple studies, demonstrates its suitability and reliability in clinical trial sample analysis.

Quantitative Performance Data

The following table summarizes the key performance parameters of analytical methods employing this compound as an internal standard. For comparative purposes, data from a method using a different deuterated analog (Atazanavir-d6) and a method using a non-deuterated internal standard are also included where available.

Performance ParameterThis compound in Human Hair[1][2]Atazanavir-d6 in Human Plasma[3][4]
Analytical Method LC-MS/MSUPLC-MS/MS
Linearity Range 0.0500 - 20.0 ng/mg5.0 - 6000 ng/mL
Correlation Coefficient (r) 0.99≥0.9995
Intra-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%
Inter-day Precision (%CV) 3.13 - 10.8%Not Reported
Intra-day Accuracy (%RE) -14.6 to 8.00%91.3 to 104.4% (overall accuracy)
Inter-day Accuracy (%RE) -4.00 to 2.00%Not Reported
Extraction Recovery >95%97.35 - 101.06%
Matrix Effect Not significantNot significant

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols from the cited studies.

Quantification of Atazanavir in Human Hair using this compound[1][2]
  • Sample Preparation: Hair samples were washed and then incubated in a solution to extract the drug. This compound was added as the internal standard.

  • Chromatography: The extracts were injected onto a BDS C-18 column (5 μm, 4.6 × 100 mm). An isocratic elution was performed with a mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate at a flow rate of 0.8 mL/min.

  • Mass Spectrometry: Detection was achieved using a mass spectrometer with positive electrospray ionization. The transitions monitored were m/z 705.3 → 168.0 for Atazanavir and m/z 710.2 → 168.0 for this compound.

Quantification of Atazanavir in Human Plasma using Atazanavir-d6[3][4]
  • Sample Preparation: Solid-phase extraction was used to isolate Atazanavir and the internal standard (Atazanavir-d6) from 50 μL of human plasma.

  • Chromatography: Chromatographic separation was performed on a Waters Acquity UPLC C18 column (50 × 2.1 mm, 1.7 μm) with a gradient elution. The mobile phase consisted of 10 mM ammonium formate (pH 4.0) and acetonitrile.

  • Mass Spectrometry: A mass spectrometer was used for detection.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Atazanavir in clinical trial samples using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Hair) Add_IS Add Internal Standard (this compound) Sample->Add_IS Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification MS_Detection->Quantification

Caption: Bioanalytical workflow for Atazanavir quantification.

Conclusion

The use of this compound as an internal standard provides excellent performance for the quantification of Atazanavir in clinical trial samples. The data from various studies demonstrate high accuracy, precision, and linearity, making it a reliable choice for bioanalytical laboratories. While other deuterated analogs like Atazanavir-d6 also show comparable performance, the key is the use of a stable isotope-labeled internal standard that co-elutes with the analyte and behaves similarly during sample preparation and ionization, thereby ensuring robust and accurate results essential for the evaluation of pharmacokinetic and pharmacodynamic parameters in clinical trials.

References

Atazanavir-d5 in Multiplex Assays: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity and selectivity of Atazanavir-d5 when used as an internal standard in multiplex assays for the quantification of the antiretroviral drug Atazanavir. The data presented is compiled from published, peer-reviewed studies and highlights the superior performance of a deuterated internal standard in complex biological matrices.

Executive Summary

The quantification of therapeutic drugs like Atazanavir in biological samples is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Multiplex assays, which allow for the simultaneous measurement of multiple analytes, offer significant advantages in terms of efficiency and sample volume. In such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure accuracy and precision.

This compound, a stable isotope-labeled version of Atazanavir, is widely regarded as the gold standard internal standard for the bioanalysis of Atazanavir. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability in instrument response. This guide presents data from various studies that validate the high specificity and selectivity of methods using this compound.

Performance Data: this compound in Multiplex LC-MS/MS Assays

The following tables summarize the performance characteristics of validated multiplex assays utilizing this compound as an internal standard in human plasma and hair. These data underscore the high degree of accuracy, precision, and reliability achieved with this approach.

Table 1: Validation Parameters for Atazanavir Quantification in Human Plasma using this compound
ParameterAtazanavirThis compound (Internal Standard)Reference
Linearity Range (ng/mL) 5.0–6000N/A[1]
Correlation Coefficient (r²) ≥0.9995N/A[1]
Intra-batch Precision (% CV) 0.8 - 7.3N/A[1]
Inter-batch Precision (% CV) 0.8 - 7.3N/A[1]
Intra-batch Accuracy (%) 91.3 - 104.4N/A[1]
Inter-batch Accuracy (%) 91.3 - 104.4N/A[1]
Mean Extraction Recovery (%) 97.35 - 101.06N/A[1]
Matrix Effect IS-normalized matrix factor used to minimize variabilityCompensates for matrix effects[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0N/A[1]
Table 2: Validation Parameters for Atazanavir Quantification in Human Hair using this compound
ParameterAtazanavirThis compound (Internal Standard)Reference
Linearity Range (ng/mg) 0.0500 - 20.0N/A[2][3][4][5]
Correlation Coefficient (r) 0.99N/A[2][3][4][5]
Intra-day Precision (% CV) 1.75 - 6.31N/A[2][3][4][5]
Inter-day Precision (% CV) 1.75 - 6.31N/A[2][3][4][5]
Intra-day Accuracy (%) -1.33 to 4.00N/A[2][3][4][5]
Inter-day Accuracy (%) -1.33 to 4.00N/A[2][3][4][5]
Overall Extraction Efficiency (%) >95N/A[2][3][4][5]
Specificity No significant endogenous peaks or crosstalk observedNo interference at retention time[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline typical experimental protocols for the quantification of Atazanavir in biological matrices using this compound.

Quantification of Atazanavir in Human Plasma by UPLC-MS/MS

This method is designed for the simultaneous determination of Atazanavir along with other protease inhibitors like Darunavir and Ritonavir.[1]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • 50 μL of human plasma is used for the extraction.

  • This compound (along with other deuterated internal standards) is added to the plasma sample.

  • The sample is pretreated and loaded onto an Oasis HLB (1 cc, 30 mg) extraction cartridge.

  • The cartridge is washed, and the analytes are eluted.

  • The eluate is evaporated and reconstituted for injection.

2. Liquid Chromatography

  • System: Waters Acquity UPLC system.

  • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 10 mM ammonium formate, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.300 mL/min.

  • Gradient Elution: A gradient program is used to achieve separation.

3. Mass Spectrometry

  • System: Tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • The specific precursor-to-product ion transitions for Atazanavir and this compound are monitored.

Quantification of Atazanavir in Human Hair by LC-MS/MS

This assay is valuable for monitoring long-term adherence to Atazanavir-based therapies.[2][3]

1. Sample Preparation

  • Hair samples are washed to remove external contaminants.

  • The washed hair is pulverized.

  • A specific weight of the pulverized hair is taken for extraction.

  • This compound internal standard is added.

  • Atazanavir is extracted from the hair matrix using an optimized solvent.

  • The extract is then prepared for injection.

2. Liquid Chromatography

  • Column: BDS, C-18, 5.0 μm, 4.6 × 100 mm.

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

  • Flow Rate: 0.8 mL/min.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Atazanavir: MH+ m/z 705.3 → m/z 168.0[2][3]

    • This compound: MH+ m/z 710.2 → m/z 168.0[2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows described above.

UPLC_MSMS_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma (50 µL) Add_IS Add this compound Plasma->Add_IS SPE Solid Phase Extraction (Oasis HLB) Add_IS->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quant Quantification MSMS->Quant

Caption: UPLC-MS/MS workflow for Atazanavir quantification in plasma.

LC_MSMS_Workflow_Hair cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Hair Human Hair Sample Wash Wash & Pulverize Hair->Wash Add_IS Add this compound Wash->Add_IS Extract Solvent Extraction Add_IS->Extract LC LC Separation (C18 Column) Extract->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quant Quantification MSMS->Quant

Caption: LC-MS/MS workflow for Atazanavir quantification in hair.

Comparison with Alternatives

The primary alternative to using a stable isotope-labeled internal standard like this compound is the use of a structurally similar but non-isotopically labeled compound (analog internal standard) or a compound from a different chemical class. However, these alternatives present significant disadvantages:

  • Different Extraction Recovery: An analog internal standard may not have the exact same extraction efficiency as the analyte from the biological matrix, leading to inaccuracies.

  • Varying Matrix Effects: Ion suppression or enhancement in the mass spectrometer can differ between the analyte and a non-isotopic internal standard, compromising the reliability of quantification.

  • Chromatographic Separation: The internal standard must be chromatographically resolved from the analyte, which can increase the analysis time. This compound co-elutes with Atazanavir, but they are differentiated by their mass-to-charge ratio in the mass spectrometer.[2]

A comparative study on extraction procedures for Atazanavir from human plasma highlighted that while protein precipitation is a simpler technique, it results in severe ion suppression.[6] Liquid-liquid extraction showed less matrix effect, but solid-phase extraction (SPE) was found to be the most effective method for circumventing matrix interference, leading to a more selective and reliable determination of Atazanavir.[6] The use of this compound in conjunction with SPE provides the most robust and accurate methodology.

Conclusion

The use of this compound as an internal standard in multiplex LC-MS/MS assays provides exceptional specificity and selectivity for the quantification of Atazanavir in complex biological matrices such as plasma and hair. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively compensates for variations during sample preparation and analysis, leading to highly accurate and precise results. The data presented in this guide, drawn from validated methods, confirms that this compound is the preferred internal standard for rigorous bioanalytical studies of Atazanavir.

References

Atazanavir Quantification: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable bioanalytical methods is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the antiretroviral drug Atazanavir, with a focus on methods employing its deuterated internal standard, Atazanavir-d5.

This document summarizes key performance data from various studies, offering a direct comparison of different analytical approaches. Detailed experimental protocols for the cited methods are also provided to facilitate methodological evaluation and implementation.

Comparative Performance of Analytical Methods

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Atazanavir determined by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a deuterated internal standard like this compound is a common strategy to improve accuracy and precision.

MatrixAnalytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Human PlasmaUPLC-MS/MSAtazanavir-d61.5 ng/mL5.0 ng/mL[1]
Human HairLC-MS/MSThis compoundNot explicitly stated0.0500 ng/mg[2][3]
Human PlasmaLC-MS/MSNot explicitly stated1 pg/mL2 pg/mL[4]
Human Mononuclear Cell ExtractsHPLC-MSNot explicitly statedNot explicitly stated0.0200 fmol/µL (~14.1 ng/mL)[5]
Human PlasmaHPLC-MSNot explicitly statedNot explicitly stated50.0 ng/mL
Bulk Drug/PharmaceuticalsUPLC-MSNone2.68 µg/mL8.14 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key methods cited in this guide.

UPLC-MS/MS for Atazanavir in Human Plasma

This method demonstrates a common approach for quantifying Atazanavir in a biological matrix.

  • Sample Preparation: Solid-phase extraction (SPE) is utilized for sample clean-up and concentration.

  • Chromatography:

    • Instrument: UPLC system

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Transitions: Not specified in the abstract.

  • Internal Standard: Atazanavir-d6.[1]

LC-MS/MS for Atazanavir in Human Hair

This protocol is adapted for a more complex matrix, requiring a more rigorous extraction process.

  • Sample Preparation: Hair samples are decontaminated, pulverized, and subjected to methanol extraction.

  • Chromatography:

    • Instrument: Not specified in the abstract.

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Transitions:

      • Atazanavir: m/z 705.3 → 168.0

      • This compound: m/z 710.2 → 168.0[2][3]

  • Internal Standard: this compound.[2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Atazanavir using LC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Hair) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Bioanalytical workflow for Atazanavir quantification.

References

Atazanavir Quantitation: A Comparative Analysis of Methods With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Method

The accurate quantitation of Atazanavir (ATV), a critical protease inhibitor in HIV therapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The choice between using an internal standard (IS) or an external standard for calibration in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can significantly impact the reliability and robustness of the results. This guide provides a comparative analysis of Atazanavir quantitation with and without an internal standard, supported by experimental data and detailed protocols.

The Role of the Internal Standard in Analytical Assays

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibrators, and quality controls. Its primary purpose is to correct for the variability in the analytical process, such as sample preparation, injection volume, and instrument response. In contrast, an external standard method relies on a calibration curve generated from standards prepared separately from the samples.

The use of a stable isotope-labeled internal standard, such as Atazanavir-d5 (ATV-d5), is considered the gold standard in LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to higher accuracy and precision.

Comparative Analysis of Quantitative Performance

The decision to use an internal standard is often dictated by the complexity of the sample matrix and the required level of precision and accuracy. The following tables summarize the performance characteristics of Atazanavir quantitation methods with and without an internal standard, based on published validation studies.

Table 1: Atazanavir Quantitation with an Internal Standard (LC-MS/MS)
ParameterPerformance CharacteristicsReference
Linearity Range 0.0500 - 20.0 ng/mg[1][2]
Correlation Coefficient (r) > 0.99[1][2]
Accuracy -1.33% to 4.00%[1][2]
Intra-day Precision (%CV) 1.75% to 6.31%[1][2]
Inter-day Precision (%CV) Not explicitly stated, but overall precision was high[1][2]
Recovery > 95%[1][2]
Table 2: Atazanavir Quantitation without an Internal Standard (RP-HPLC-UV)
ParameterPerformance CharacteristicsReference
Linearity Range 25 - 150 µg/mL[3]
Correlation Coefficient (r²) 0.999[3]
Accuracy (% Recovery) 100.5%[3]
Precision (%RSD) < 2%[3]
Recovery Not explicitly stated, but accuracy suggests good recovery[3]

Note: It is important to consider that the methods presented in the tables utilize different analytical techniques (LC-MS/MS vs. HPLC-UV) and were validated for different matrices and concentration ranges, which contributes to the differences in performance characteristics. Generally, LC-MS/MS offers higher sensitivity than HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for Atazanavir quantitation with and without an internal standard.

Protocol 1: Atazanavir Quantitation in Human Hair by LC-MS/MS with an Internal Standard[1][2]

1. Sample Preparation:

  • Decontaminate hair samples with isopropanol.

  • Dry and weigh the hair.

  • Pulverize the hair samples.

  • Extract Atazanavir and the internal standard (this compound) from the hair matrix using a suitable solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: BDS C-18 column (5 μm, 4.6 × 100 mm).

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

  • Flow Rate: 0.8 mL/min.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Atazanavir: m/z 705.3 → 168.0

    • This compound (IS): m/z 710.2 → 168.0

Protocol 2: Atazanavir Quantitation in Bulk and Pharmaceutical Formulations by RP-HPLC-UV without an Internal Standard[3]

1. Sample Preparation:

  • Accurately weigh and dissolve the Atazanavir sulfate bulk drug or tablet powder in the mobile phase to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions and samples within the linear range.

2. Liquid Chromatography:

  • Column: Agilent C18 Column (250mm x 4.6mm, 5µm).

  • Mobile Phase: Methanol: Acetonitrile: Phosphate Buffer (pH 4.0) (45:35:20 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 249 nm.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both quantitation methods.

G cluster_IS Quantitation with Internal Standard (LC-MS/MS) Sample Biological Sample (e.g., Hair) Spike_IS Spike with Internal Standard (ATV-d5) Sample->Spike_IS Extraction Sample Extraction Spike_IS->Extraction LC_Separation_IS LC Separation Extraction->LC_Separation_IS MS_Detection_IS MS/MS Detection (MRM) LC_Separation_IS->MS_Detection_IS Data_Analysis_IS Data Analysis (Peak Area Ratio) MS_Detection_IS->Data_Analysis_IS Result_IS Concentration Determination Data_Analysis_IS->Result_IS G cluster_ES Quantitation without Internal Standard (HPLC-UV) Sample_Prep Sample Preparation (Dissolution & Dilution) LC_Separation_ES LC Separation Sample_Prep->LC_Separation_ES Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->LC_Separation_ES UV_Detection_ES UV Detection LC_Separation_ES->UV_Detection_ES Data_Analysis_ES Data Analysis (Peak Area vs. Concentration) UV_Detection_ES->Data_Analysis_ES Result_ES Concentration Determination Data_Analysis_ES->Result_ES

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Atazanavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Atazanavir-d5, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Adherence to these guidelines is critical for protecting public health and the environment.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, specific regulations such as Subpart P of the RCRA provide healthcare-specific requirements for managing hazardous waste pharmaceuticals.[2][4] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, and management.

1. Waste Characterization and Segregation:

  • Identify as Pharmaceutical Waste: this compound, used for research and development purposes, should be classified as pharmaceutical waste.[5]

  • Assess for Hazardous Characteristics: While the Safety Data Sheet (SDS) for this compound may not explicitly classify it as hazardous, it is prudent to handle it as such due to its nature as a chemical compound.[5] Pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]

  • Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, sharps containers (unless the container itself is the primary contaminant), or radioactive waste. Keep deuterated solvent waste separate from non-deuterated solvent waste to potentially reduce disposal costs.

2. Packaging and Labeling:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.

  • Proper Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name: Methyl ((5S,8S,9S,14S)-5-(tert-butyl)-9-hydroxy-15,15- dimethyl-3,6,13-trioxo-8-((phenyl-d5)methyl)-11-(4-(pyridin-2- yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate[5]

    • Accumulation start date

    • Any associated hazards (e.g., "Toxic")

3. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Follow Accumulation Time Limits: Adhere to the hazardous waste accumulation time limits set by your institution and regulatory agencies.

4. Disposal:

  • Engage a Certified Hazardous Waste Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[6] These companies are equipped to transport and treat chemical waste in accordance with all regulations.

  • Incineration is the Preferred Method: The most common and recommended method for treating pharmaceutical hazardous waste is incineration at a permitted facility.[2][7]

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in any sewer system.[2] This practice is prohibited and can lead to environmental contamination.

  • Documentation: Maintain a record of all waste disposal activities, including the name of the disposal vendor and the date of pickup.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus, to avoid dust formation and inhalation.[5]

  • Containment and Cleanup: For spills, sweep up the material and place it into a suitable, closed container for disposal.[8] Wash the spill area with plenty of water and ensure adequate ventilation.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated characterize Characterize Waste (Pharmaceutical, Potentially Hazardous) start->characterize segregate Segregate from Other Waste Streams characterize->segregate package Package in Labeled, Compatible Container segregate->package no_drain Do NOT Dispose Down Drain segregate->no_drain store Store in Designated Hazardous Waste Area package->store contact_vendor Contact Certified Hazardous Waste Vendor store->contact_vendor transport Vendor Transports to Permitted Facility contact_vendor->transport dispose Final Disposal via Incineration transport->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Atazanavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Atazanavir-d5, including operational and disposal plans.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Methyl ((5S,8S,9S,14S)-5-(tert-butyl)-9-hydroxy-15,15- dimethyl-3,6,13-trioxo-8-((phenyl-d5)methyl)-11-(4-(pyridin-2- yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate[1]
CAS Number 1132747-14-8[1]
Molecular Formula C38H47D5N6O7[1]
Molecular Weight 709.9[1]
Appearance Not Available[1]
Storage Temperature -20°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard information for this compound is limited, the Safety Data Sheet (SDS) for Atazanavir and Atazanavir Sulfate indicates potential hazards that should be considered. Precautionary measures are essential to minimize exposure.

HazardRecommended PPEFirst Aid Measures
Eye Contact Safety glasses with side-shields or goggles.[3][4]Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Skin Contact Wear appropriate protective gloves (e.g., surgical gloves) and clothing to prevent skin exposure.[1][3][4]Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
Inhalation Use a NIOSH-approved respirator or self-contained breathing apparatus, especially when dust formation is possible.[1][3]Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
Ingestion Do not eat, drink or smoke when using this product.[4][5]Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to ensure laboratory safety.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a freezer at -20°C in a designated, well-ventilated area.[2][4]

    • Keep the container tightly closed.[4]

  • Preparation and Handling:

    • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[1][5]

    • Wear the recommended personal protective equipment (PPE) as detailed in the table above.

    • Avoid direct contact with the compound.

  • Weighing and Solution Preparation:

    • If weighing the solid form, do so in an enclosure to contain any dust.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the compound name and any known hazards.

    • Handle all solutions and experimental setups with care to prevent spills.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Cleanup:

  • Minor Spills:

    • Wear appropriate PPE, including a respirator.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Sweep up the material and place it into a suitable, closed container for disposal.[4]

    • Clean the spill area with plenty of water.[1]

  • Major Spills:

    • Evacuate the area.

    • Wear a self-contained breathing apparatus.[1]

    • Follow the same cleanup procedure as for minor spills, ensuring adequate ventilation.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

  • Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Spill and Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Label Label All Containers Experiment->Label Spill Spill Occurs Label->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Dispose Dispose of Waste Spill->Dispose No Cleanup->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.